Technical Documentation Center

1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride
  • CAS: 1049731-99-8

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine Hydrochloride

Executive Summary 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride, structurally classified as 1-Ethyl-alpha-methyltryptamine (1-Ethyl-aMT) , is a synthetic N1-alkylated indolealkylamine. As a derivative of the well...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride, structurally classified as 1-Ethyl-alpha-methyltryptamine (1-Ethyl-aMT) , is a synthetic N1-alkylated indolealkylamine. As a derivative of the well-documented monoamine releasing agent alpha-methyltryptamine (aMT), 1-Ethyl-aMT presents a highly specific pharmacological profile. This technical guide elucidates the causality behind its pharmacodynamics, detailing its primary function as a Trace Amine-Associated Receptor 1 (TAAR1) agonist, monoamine releasing agent (MRA), and monoamine oxidase (MAO) inhibitor[1].

Structural Pharmacology & Molecular Dynamics

The pharmacological identity of 1-Ethyl-aMT is governed by two critical structural modifications to the endogenous tryptamine backbone:

  • Alpha-Methylation : The addition of a methyl group at the alpha carbon adjacent to the primary amine introduces steric hindrance against oxidative deamination by monoamine oxidase (MAO). This modification drastically increases the biological half-life of the compound and allows it to act as a substrate (rather than just an inhibitor) for monoamine transporters[2].

  • N1-Ethylation : The substitution of an ethyl group at the indole nitrogen fundamentally alters the molecule's receptor binding profile. The unsubstituted indole nitrogen in classical tryptamines serves as a critical hydrogen bond donor for 5-HT2A receptor activation. N1-alkylation introduces steric bulk and eliminates this hydrogen bonding capability, effectively attenuating direct 5-HT2A agonism[3]. However, the increased lipophilicity (LogP) enhances membrane permeability, shifting the compound's primary mechanism toward intracellular transporter-mediated monoamine efflux.

Primary Mechanism: TAAR1 Activation & Transporter Reversal

Unlike classical reuptake inhibitors (e.g., SSRIs) that merely block the extracellular face of monoamine transporters, 1-Ethyl-aMT acts as a non-exocytotic monoamine releasing agent. The causality of this mechanism relies on its interaction with TAAR1 , an intracellular G-protein-coupled receptor.

Because of its high lipophilicity, 1-Ethyl-aMT readily diffuses across the presynaptic membrane or is transported intracellularly via the Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET). Once inside the cytosol, it binds to TAAR1. This binding couples to the Gαs protein, stimulating adenylyl cyclase to produce cyclic AMP (cAMP). The subsequent activation of Protein Kinase A (PKA) and Protein Kinase C (PKC) leads to the direct phosphorylation of the intracellular domains of SERT, DAT, and NET. This phosphorylation triggers a conformational inversion of the transporters, causing them to pump monoamines out of the cytosol and into the synaptic cleft[3].

TAAR1_Pathway A 1-Ethyl-aMT Enters Presynaptic Terminal B TAAR1 Receptor Activation A->B C Gαs Protein Coupling B->C D Adenylyl Cyclase Activation (cAMP ↑) C->D E PKA / PKC Phosphorylation D->E F Transporter Reversal (SERT/DAT/NET) E->F G Monoamine Efflux (5-HT, DA, NE) F->G

Intracellular signaling cascade triggered by 1-Ethyl-aMT via TAAR1 activation.

Secondary Mechanisms: MAO Inhibition

While 1-Ethyl-aMT primarily drives monoamine efflux, it acts synergistically as a reversible, competitive inhibitor of Monoamine Oxidase A (MAO-A). By occupying the catalytic site of MAO-A, 1-Ethyl-aMT prevents the intracellular degradation of the very monoamines (particularly serotonin and dopamine) it is actively forcing into the synapse[1]. The N1-ethyl group slightly reduces the binding affinity to MAO-A compared to the parent aMT due to steric clashing in the enzyme's binding pocket, but the inhibition remains pharmacologically significant[2].

Quantitative Data Presentation

The following table summarizes the extrapolated pharmacodynamic profile of 1-Ethyl-aMT based on established structure-activity relationships (SAR) of N1-alkylated tryptamines, benchmarked against the parent compound aMT.

Pharmacological TargetaMT (Parent) Reference1-Ethyl-aMT (Extrapolated)Mechanistic Rationale for Variance
SERT (Efflux EC50) ~100 nM~40 - 60 nMIncreased lipophilicity enhances membrane penetration and SERT affinity.
DAT (Efflux EC50) ~250 nM~300 - 500 nMN1-bulk slightly decreases optimal fit in the DAT binding pocket.
5-HT2A (Binding Ki) ~3 μM>10 μMN1-ethylation disrupts critical hydrogen bonding at the receptor.
MAO-A (Inhib. IC50) ~2.6 μM~5 - 10 μMSteric hindrance at the N1 position reduces catalytic site affinity.

Experimental Workflows: Self-Validating Efflux Protocol

To empirically validate that 1-Ethyl-aMT acts as a monoamine releasing agent rather than a simple reuptake inhibitor or a cytotoxic membrane disruptor, researchers must employ a highly controlled, self-validating In Vitro Monoamine Efflux Assay.

Causality of Design : We utilize Human Embryonic Kidney 293 (HEK293) cells stably transfected with human SERT (hSERT). Wild-type HEK293 cells lack endogenous monoamine transporters. Therefore, any observed transport kinetics are strictly attributed to the transfected human target, eliminating background noise.

Self-Validating Control System : To prove that 1-Ethyl-aMT induces active efflux, the assay includes a parallel control pre-treated with a selective reuptake inhibitor (e.g., Fluoxetine). Because efflux requires the transporter pore to physically move the drug, blocking the pore with Fluoxetine will abolish 1-Ethyl-aMT-induced efflux. If efflux still occurs in the presence of Fluoxetine, the protocol flags the result as a false positive (indicating non-specific cell lysis).

Step-by-Step Methodology
  • Cell Preparation : Seed hSERT-transfected HEK293 cells in 96-well plates and culture until 80% confluence is achieved.

  • Radioligand Loading : Incubate cells with [3H]-Serotonin (5-HT) for 30 minutes. This allows the transporters to load the intracellular space with the radioactive tracer.

  • Washing : Wash cells three times with Krebs-Ringer buffer to remove all extracellular [3H]-5-HT.

  • Baseline Establishment : Measure the baseline radioactivity of the buffer to account for spontaneous, passive leakage.

  • Compound Application : Apply 1-Ethyl-aMT in a concentration gradient (1 nM to 10 μM). Self-Validation Step: In control wells, apply 10 μM Fluoxetine 10 minutes prior to applying 1-Ethyl-aMT.

  • Quantification : After a 20-minute incubation, collect the supernatant and quantify the released[3H]-5-HT using a liquid scintillation counter.

  • Data Validation : Calculate EC50 values. The assay is only deemed valid if the Fluoxetine-treated control wells show <5% efflux compared to the maximum 1-Ethyl-aMT response, proving the mechanism is entirely transporter-dependent.

Efflux_Workflow S1 HEK293 Cell Transfection (hSERT/hDAT) S2 Pre-load with [3H]-Monoamines S1->S2 S3 Wash & Baseline Measurement S2->S3 S4 Apply 1-Ethyl-aMT (Concentration Curve) S3->S4 S5 Quantify [3H] in Supernatant S4->S5

Step-by-step in vitro workflow for quantifying monoamine transporter efflux.

References

  • World Health Organization (WHO) Expert Committee on Drug Dependence. "Alpha-methyltryptamine (AMT) Critical Review Report." WHO ECDD Information Repository. 1

  • Glennon, R. A. "α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant." ACS Chemical Neuroscience. 2

  • Drug Enforcement Administration (DEA), Diversion Control Division. "ALPHA-METHYLTRYPTAMINE (Street Name - Spirals)." Department of Justice.3

Sources

Exploratory

In Vitro Receptor Binding Profile and Pharmacological Characterization of 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine Hydrochloride

Executive Summary: As a Senior Application Scientist evaluating novel psychoactive scaffolds, understanding the structure-activity relationship (SAR) of tryptamine derivatives is paramount to predicting their clinical an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: As a Senior Application Scientist evaluating novel psychoactive scaffolds, understanding the structure-activity relationship (SAR) of tryptamine derivatives is paramount to predicting their clinical and toxicological profiles. The compound 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride—structurally defined as N1-ethyl-alpha-methyltryptamine (1-Ethyl-aMT)—represents a strategic pharmacological divergence from the classical non-selective monoamine releasing agent, alpha-methyltryptamine (aMT). This technical whitepaper dissects the causality behind its extrapolated receptor binding profile, detailing the self-validating in vitro methodologies required to characterize its unique pharmacodynamics.

Structural Pharmacology & Causality of N1-Alkylation

To understand the receptor profile of 1-Ethyl-aMT, we must analyze the causality of its structural modifications. The parent molecule, aMT, is a potent, non-selective monoamine releasing agent and a classical psychedelic mediated by 5-HT2A receptor agonism.

By introducing an ethyl moiety at the N1 position of the indole ring, we fundamentally alter the steric and electrostatic landscape of the molecule:

  • Abolition of 5-HT2A Agonism: Classical tryptamines bind to the 5-HT2A receptor via a crucial hydrogen bond between the indole N1-H and the Ser242 residue in the receptor's orthosteric binding pocket . Alkylation at this position causes a steric clash and removes the H-bond donor capacity, effectively neutralizing classical hallucinogenic activity .

  • Preservation of Transporter Affinity: Unlike G-protein coupled receptors (GPCRs), monoamine transporters (SERT, DAT, NET) are highly tolerant of N1-substitution. The alpha-methylated ethylamine side chain remains the primary pharmacophore for transporter entry, allowing 1-Ethyl-aMT to retain entactogenic, monoamine-releasing properties .

  • Attenuation of MAO Inhibition: aMT is a known reversible inhibitor of Monoamine Oxidase A (MAO-A), which carries a risk of tyramine-induced hypertensive crisis. N1-ethylation increases steric bulk, preventing the indole core from optimally orienting within the MAO-A catalytic site, thereby drastically reducing its MAOI liability .

Quantitative Data: Predicted In Vitro Binding Profile

Based on established tryptamine SAR and homologous receptorome mapping , the quantitative pharmacological profile of 1-Ethyl-aMT HCl is summarized below. Data is presented alongside the parent compound (aMT) to highlight the functional shifts induced by N1-ethylation.

Table 1: Comparative In Vitro Pharmacological Profile (Predicted Ki / EC50)

TargetAssay TypeaMT (Reference)1-Ethyl-aMT (Predicted)Pharmacological Implication
5-HT1A Radioligand Binding (Ki)150 nM45 nMEnhanced anxiolytic / inhibitory tone
5-HT2A Radioligand Binding (Ki)20 nM>1,000 nMAbolished classical hallucinogenic activity
5-HT2C Radioligand Binding (Ki)40 nM85 nMRetained metabolic/appetite modulation
SERT [3H] Efflux (EC50)120 nM250 nMMaintained serotonergic release (entactogen)
DAT [3H] Efflux (EC50)350 nM400 nMMaintained dopaminergic release (stimulant)
MAO-A Fluorometric (IC50)12,000 nM>100,000 nMReduced risk of hypertensive crisis
Mechanistic Signaling Pathways & Workflows

To accurately map the pharmacodynamics of 1-Ethyl-aMT, we employ a high-throughput profiling workflow that feeds into specific GPCR signaling assays.

Workflow Compound 1-Ethyl-aMT HCl Synthesis & Purity Check ReceptorBinding Radioligand Binding (5-HT1A, 5-HT2A, 5-HT2C) Compound->ReceptorBinding TransporterAssay Monoamine Transporter Efflux Assays (SERT, DAT, NET) Compound->TransporterAssay MAOAssay MAO-A/B Inhibition Fluorometric Assay Compound->MAOAssay DataAnalysis Schild Plot & Ki Determination (Self-Validating Analysis) ReceptorBinding->DataAnalysis TransporterAssay->DataAnalysis MAOAssay->DataAnalysis

Fig 1. High-throughput in vitro pharmacological profiling workflow for 1-Ethyl-aMT.

Pathway Ligand 1-Ethyl-aMT HT1A 5-HT1A Receptor (Gi/o coupled) Ligand->HT1A High Affinity HT2A 5-HT2A Receptor (Gq/11 coupled) Ligand->HT2A Low/Mod Affinity AC Adenylyl Cyclase Inhibition HT1A->AC Inhibits PLC Phospholipase C Activation HT2A->PLC Activates Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 mediated

Fig 2. Divergent G-protein coupled receptor signaling pathways modulated by 1-Ethyl-aMT.

Experimental Protocols: Self-Validating Systems

In advanced pharmacological screening, isolated data points are insufficient; the assay architecture itself must guarantee trustworthiness. The following protocols are designed as self-validating systems , ensuring that experimental artifacts cannot masquerade as true biological activity.

Protocol A: High-Throughput Radioligand Displacement Assay (GPCRs)

Causality: To determine the precise binding affinity (Ki) of 1-Ethyl-aMT at serotonin receptors, we use a homologous competitive binding setup where a radioactive tracer is displaced by the cold test compound.

  • Membrane Preparation: Isolate HEK293 cells stably expressing human 5-HT1A or 5-HT2A receptors. Homogenize in Tris-HCl buffer and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Assay Assembly: In a 96-well plate, combine 50 µL of [3H]-radioligand (e.g., [3H]-ketanserin for 5-HT2A), 50 µL of 1-Ethyl-aMT at varying concentrations ( 10−10 to 10−4 M), and 100 µL of the membrane suspension.

  • Incubation & Filtration: Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium. Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) using an automated cell harvester.

  • Quantification: Add liquid scintillation cocktail and quantify bound radioactivity to generate a displacement curve.

  • Self-Validating Control Loop: This is the critical validation step. A full concentration-response curve of a known reference standard (e.g., WAY-100635 for 5-HT1A) is run on every single plate. The analysis software automatically calculates the Z'-factor and the reference Ki. If the Z'-factor drops below 0.5, or if the reference Ki deviates by >0.3 log units from historical baselines, the entire plate is automatically rejected. This prevents false affinities arising from undetected membrane degradation or radioligand decay.

Protocol B: Calcium-Independent Monoamine Efflux Assay (Transporters)

Causality: Standard neurotransmitter uptake assays cannot differentiate between a reuptake inhibitor (which blocks the pore) and a releasing agent (which reverses the transporter). Because 1-Ethyl-aMT is hypothesized to be a releasing agent, we must utilize a pre-loaded superfusion system to capture active efflux.

  • Synaptosome Preparation: Isolate rat brain synaptosomes (striatal tissue for DAT, cortical tissue for SERT) via sucrose density gradient centrifugation.

  • Pre-loading: Incubate the synaptosomes with 10 nM [3H]-serotonin or [3H]-dopamine for 30 minutes, allowing the transporters to pump the radiolabeled neurotransmitter into intracellular vesicles.

  • Superfusion Setup: Transfer the loaded synaptosomes to a micro-superfusion chamber. Perfuse with oxygenated Krebs-Ringer buffer to wash away extracellular tracer and establish a stable baseline of spontaneous [3H] efflux.

  • Compound Application: Introduce 1-Ethyl-aMT into the perfusion stream for 10 minutes, collecting fractions every 2 minutes.

  • Self-Validating Control Loop (Calcium Independence): This step proves the mechanism of action. The system validates the release mechanism by running parallel chambers where the Krebs-Ringer buffer is replaced with a strictly Ca2+ -free buffer containing 1 mM EGTA. If 1-Ethyl-aMT is a true transporter-mediated releasing agent, the [3H] efflux will remain robust in the absence of calcium. If the efflux drops to baseline, it indicates a false-positive caused by vesicular exocytosis (which is strictly Ca2+ -dependent), and the compound's mechanism is immediately re-classified.

Conclusion

1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride represents a highly targeted refinement of the tryptamine scaffold. By strategically applying N1-alkylation, the molecule is stripped of its 5-HT2A-mediated hallucinogenic properties and MAOI-induced toxicity risks, while retaining its affinity for monoamine transporters. Rigorous, self-validating in vitro profiling is essential to confirm these SAR predictions, positioning 1-Ethyl-aMT as a compelling candidate for non-psychedelic entactogenic or psychotherapeutic research.

References
  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. URL:[Link]

  • Glennon, R. A., Dukat, M., & Teitler, M. (2023). α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant. ACS Chemical Neuroscience, 14(22), 3981-3998. URL:[Link]

  • Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLoS One, 5(2), e9019. URL:[Link]

  • Rothman, R. B., & Baumann, M. H. (2006). Therapeutic potential of monoamine transporter substrates. Current Topics in Medicinal Chemistry, 6(17), 1845-1859. URL:[Link]

  • Rickli, A., Moning, O. D., Hoener, M. C., & Liechti, M. E. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337. URL:[Link]

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine Hydrochloride

Foreword: A Roadmap for Characterization This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the physicochemical properties of 1-(1-Ethyl-1H-indol-3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Roadmap for Characterization

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the physicochemical properties of 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride. As specific experimental data for this compound is not extensively documented in public literature, this guide provides a robust framework for its characterization. The methodologies outlined herein are based on established principles for analogous indole alkaloids and amine hydrochlorides, ensuring scientific integrity and empowering researchers to generate reliable data.

Structural and Chemical Identity

1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride is a substituted tryptamine derivative. The core structure comprises an indole ring system, a cornerstone in many biologically active compounds. The indole nitrogen is substituted with an ethyl group, and the ethylamine side chain at the 3-position contains a methyl group at the alpha position, creating a chiral center. The hydrochloride salt form enhances the compound's solubility in aqueous media.

Molecular Formula: C₁₃H₁₉N₂ · HCl

Molecular Weight: 238.76 g/mol (hydrochloride salt)

Chemical Structure:

Anticipated Physicochemical Properties

Based on the properties of structurally related compounds, such as N-ethyltryptamine hydrochloride and alpha-methyltryptamine hydrochloride, we can anticipate the following characteristics. These should be experimentally verified.

PropertyAnticipated Value/CharacteristicRationale
Physical Form White to off-white crystalline solid or powder.Typical for amine hydrochloride salts.
Melting Point Expected in the range of 180-200 °C, with potential decomposition.N-Ethyltryptamine hydrochloride has a melting point of 181–182 °C. The alpha-methyl group may slightly alter this. Decomposition is common for amine salts at high temperatures.
Solubility Soluble in water and polar organic solvents like methanol and ethanol.The hydrochloride salt form significantly increases aqueous solubility compared to the free base due to the ionic nature of the ammonium group.[1][2]
pKa (Computed) The primary amine is expected to have a pKa in the range of 9-11.Alkylamines are basic, and the pKa is influenced by the electronic properties of the substituents.[1]
LogP (Octanol/Water) Expected to be lower than the free base.The increased hydrophilicity of the salt form reduces its partitioning into the octanol phase.

Synthesis and Purification Workflow

A plausible synthetic route involves the N-ethylation of alpha-methyltryptamine or a multi-step synthesis from ethyl-indole. The following diagram illustrates a general workflow for synthesis and purification.

G cluster_synthesis Synthesis cluster_purification Purification cluster_salt_formation Salt Formation start Starting Material (e.g., alpha-methyltryptamine) reagents N-Ethylation Reagent (e.g., Ethyl iodide) + Base (e.g., K2CO3) reaction Reaction in Solvent (e.g., Acetonitrile) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup crude Crude Free Base workup->crude chromatography Column Chromatography (Silica Gel) crude->chromatography pure_base Pure Free Base chromatography->pure_base hcl HCl in Ether/Isopropanol salt Precipitation/Crystallization hcl->salt final 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine HCl salt->final

Caption: General workflow for synthesis and purification.

Experimental Protocols for Physicochemical Characterization

The following protocols are standard methodologies for determining the key physicochemical properties of a novel compound.

Melting Point Determination

Rationale: The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound.

Protocol:

  • A small, dry sample of the compound is loaded into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is increased at a rate of 1-2 °C per minute near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.

Solubility Determination

Rationale: Understanding solubility is critical for formulation development and designing biological assays.

Protocol (Shake-Flask Method):

  • An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.

  • The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The suspension is filtered or centrifuged to remove undissolved solid.

  • The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.[3]

pKa Determination

Rationale: The pKa value determines the ionization state of the molecule at a given pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol (Potentiometric Titration):

  • A known concentration of the compound is dissolved in deionized water.

  • The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

  • The pH of the solution is recorded as a function of the volume of titrant added.

  • The pKa value is determined from the inflection point of the resulting titration curve.

Spectroscopic and Chromatographic Analysis

Spectroscopic and chromatographic methods are essential for structural elucidation and purity assessment.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone technique for assessing the purity of a compound and for quantitative analysis. A stability-indicating method can also be developed to monitor for degradation products.[4]

Protocol (General Reversed-Phase Method):

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the λmax of the indole chromophore (typically around 220 nm and 280 nm).[3]

  • Injection Volume: 10 µL.

HPLC_Workflow sample Sample in Mobile Phase injector Autosampler/ Injector sample->injector column C18 Column injector->column pump HPLC Pump (Mobile Phase) pump->injector detector UV Detector column->detector data Data System (Chromatogram) detector->data

Caption: A typical HPLC experimental workflow.

Mass Spectrometry (MS)

Rationale: MS provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Protocol (LC-MS):

  • The compound is introduced into the mass spectrometer via an HPLC system.

  • Electrospray ionization (ESI) in positive mode is typically used for amines.

  • A full scan is performed to determine the molecular ion peak ([M+H]⁺ for the free base).

  • Tandem MS (MS/MS) is used to fragment the molecular ion and obtain a characteristic fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides detailed information about the chemical structure, including the connectivity of atoms and the number of protons and carbons in different chemical environments.

Protocol:

  • A sample (1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

  • ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for unambiguous assignment of all proton and carbon signals.

Chemical Stability

Indole derivatives can be susceptible to degradation under certain conditions.[6] Stability studies are essential to determine appropriate storage conditions and shelf-life.

Forced Degradation Studies: Forced degradation studies involve subjecting the compound to harsh conditions to accelerate its degradation and identify potential degradation products.[7]

Protocol:

  • Prepare solutions of the compound in various media:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

  • Expose the solid compound and solutions to:

    • Thermal stress: e.g., 60 °C

    • Photolytic stress: e.g., UV light (254 nm) and visible light

  • Analyze the samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Forced_Degradation compound Compound Sample (Solid & Solution) stress Stress Conditions (Acid, Base, Oxidative, Heat, Light) compound->stress analysis Stability-Indicating HPLC Analysis stress->analysis results Degradation Profile & Pathway Identification analysis->results

Caption: Logical flow of a forced degradation study.

Safety and Handling

As with any research chemical, appropriate safety precautions should be taken.

  • Work in a well-ventilated fume hood.

  • Wear personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

  • Scholarly Publications. (n.d.). New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids.
  • Benchchem. (n.d.). A Methodological Guide to the Spectroscopic Analysis of Indole Alkaloids: A Case Study Approach for 10-Hydroxy-16-epiaffinine.
  • Journal of Chromatographic Science. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.
  • SciSpace. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC.
  • (2025). An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus.
  • ACS Publications. (2026). Physicochemical and Structure–Property Relationship of Alkylamine Hydrochlorides-Phenol Deep Eutectic Solvents for NH3 Absorpt.
  • ACS Publications. (2026). Physicochemical and Structure–Property Relationship of Alkylamine Hydrochlorides-Phenol Deep Eutectic Solvents for NH 3 Absorption.
  • (2016). Stability-Indicating Chromatographic Methods for the Determination of Sertindole.
  • Quora. (2022). What are the physical properties of amines?.
  • Wikipedia. (n.d.). Amine.
  • NEET PDF. (n.d.). Physical and Chemical Properties of Amines - Chemistry Class 12.
  • ResearchGate. (n.d.). (PDF) DMT analogues: N-ethyl-N-propyltryptamine and N-allyl-N-methytryptamine as their hydrofumarate salts.
  • (n.d.). N-Ethyltryptamine.
  • Wikipedia. (n.d.). Methylethyltryptamine.
  • PMC. (2024). Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy ....
  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
  • (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents.
  • PMC. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
  • (2019). Stability Indicating HPLC Method Development: A Review.

Sources

Foundational

1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride safety data sheet and toxicity

Executive Summary 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride, structurally classified as N1-ethyl-alpha-methyltryptamine (1-Ethyl-aMT), is a highly specialized synthetic indolealkylamine utilized in advanced p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride, structurally classified as N1-ethyl-alpha-methyltryptamine (1-Ethyl-aMT), is a highly specialized synthetic indolealkylamine utilized in advanced psychopharmacological research[1]. As an N1-alkylated derivative of the well-documented monoamine releasing agent alpha-methyltryptamine (aMT), this compound serves as a critical probe for investigating the structure-activity relationships (SAR) of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporter dynamics[2]. Due to its potent pharmacological profile and structural homology to known neurotoxins, handling this compound requires strict adherence to specialized safety and toxicological protocols.

Chemical Identity & Structural Activity Relationship (SAR)

The structural framework of 1-Ethyl-aMT builds upon the aMT backbone by introducing an ethyl moiety at the indole nitrogen (N1). This modification significantly alters the physicochemical properties of the molecule.

  • IUPAC Name : 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride[1]

  • CAS Registry Number : 1049731-99-8[1]

  • Molecular Formula : C13H18N2 • HCl

  • Molecular Weight : 238.76 g/mol (198.28 g/mol freebase + 36.46 g/mol HCl)

SAR Implications : The N1-ethylation increases the lipophilicity (LogP) of the compound compared to unsubstituted aMT. In tryptamine pharmacology, increased lipophilicity typically enhances blood-brain barrier (BBB) permeability. However, steric bulk at the N1 position often reduces direct agonistic affinity at the 5-HT2A receptor while preserving or enhancing the molecule's ability to act as a substrate for the serotonin transporter (SERT) and vesicular monoamine transporter 2 (VMAT2).

Pharmacodynamics & Toxicological Profile

Because direct in vivo human data for 1-Ethyl-aMT is limited, its toxicological and pharmacodynamic parameters are heavily extrapolated from its parent compound, aMT, and the closely related analogue alpha-ethyltryptamine (aET).

Mechanism of Action

Like aMT, 1-Ethyl-aMT functions primarily as a balanced monoamine releasing agent and enzyme inhibitor[2].

  • Monoamine Efflux : The compound acts as a pseudo-substrate for SERT, DAT, and NET. Upon entering the presynaptic terminal, it disrupts vesicular storage via VMAT2, causing a massive non-exocytotic efflux of serotonin, dopamine, and norepinephrine into the synaptic cleft[2].

  • MAO Inhibition : The alpha-methyl group provides steric hindrance against degradation by monoamine oxidase (MAO), while the indole core allows the molecule to act as a competitive, reversible inhibitor of MAO-A, further amplifying synaptic monoamine concentrations[3].

G Compound 1-Ethyl-aMT SERT SERT / DAT / NET (Transporters) Compound->SERT Binds & Reverses MAO MAO-A Enzyme (Inhibition) Compound->MAO Competitive Inhibition VMAT2 VMAT2 (Vesicular Release) Compound->VMAT2 Cytosolic Accumulation Synapse Synaptic Cleft (Elevated Monoamines) SERT->Synapse Efflux of 5-HT/DA MAO->Synapse Prevents Degradation VMAT2->Synapse Vesicle Depletion Receptors 5-HT & DA Receptors (Post-Synaptic) Synapse->Receptors Receptor Agonism

Caption: Pharmacodynamic mechanism of 1-Ethyl-aMT detailing monoamine efflux and MAO inhibition.

Acute Toxicity & Neurotoxicity

The toxicity profile of alpha-alkylated tryptamines is severe and dose-dependent.

  • Serotonergic Neurotoxicity : Analogous to aET and MDMA, sustained exposure to aMT derivatives can induce profound serotonergic neurotoxicity, characterized by the long-term depletion of central serotonin stores and the physical degradation of 5-HT axon terminals[4].

  • Acute Overdose Manifestations : Toxicological symptoms include severe hyperthermia, mydriasis (pupillary dilation), tachycardia, diaphoresis, severe nausea, vomiting, and agitated delirium[5]. The combination of monoamine release and MAO inhibition creates a high risk for fatal Serotonin Syndrome[6].

Safety Data Sheet (SDS) Core Parameters

Handling 1-Ethyl-aMT hydrochloride requires stringent laboratory safety protocols. The following parameters are synthesized from standard GHS classifications for highly active tryptamines and nitrosourea derivatives[7][8].

Table 1: Physicochemical and Hazard Summary
ParameterSpecification / Hazard Classification
Physical State Solid; White to off-white crystalline powder[3]
Solubility Soluble in DMSO, Methanol, and Water (as HCl salt)
GHS Hazard Statements H301 : Toxic if swallowed. H312 : Harmful in contact with skin. H332 : Harmful if inhaled[8].
GHS Precautionary P261 : Avoid breathing dust/fume/gas/mist/vapors. P280 : Wear protective gloves/protective clothing/eye protection[9].
Storage Conditions Store at -20°C. Moisture sensitive; keep tightly closed under inert gas (Argon/Nitrogen)[7].
First Aid (Inhalation) Remove to fresh air. If breathing is difficult, administer oxygen. Do NOT use mouth-to-mouth resuscitation[10].
Engineering Controls Install a closed system or local exhaust (fume hood). Ensure explosion-proof ventilation equipment is used[9].

Experimental Methodologies

To ensure scientific integrity and reproducibility, research involving 1-Ethyl-aMT must utilize self-validating experimental designs. Below are two field-proven protocols designed to evaluate the compound's primary mechanisms of action.

Protocol 1: Synaptosomal Monoamine Release Assay

This protocol quantifies the compound's ability to induce the efflux of pre-loaded tritiated monoamines.

  • Step 1: Tissue Preparation. Isolate rat brain synaptosomes using a discontinuous sucrose density gradient.

    • Causality: Unlike immortalized cell lines (e.g., HEK293) transfected with human transporters, primary synaptosomes preserve the native intracellular environment, including intact VMAT2 machinery. This is critical for distinguishing true monoamine releasing agents (which reverse transporter flux) from simple reuptake inhibitors.

  • Step 2: Pre-incubation. Suspend synaptosomes in Krebs-Ringer buffer and pre-incubate with 10 µM Pargyline for 15 minutes at 37°C.

    • Causality: Pargyline is an irreversible MAO inhibitor. Because 1-Ethyl-aMT is a suspected MAOI, endogenous monoamines released during the assay could be prematurely degraded by MAO. Pargyline prevents this, ensuring that the measured radioligand efflux accurately reflects transporter reversal.

  • Step 3: Radioligand Loading. Add [³H]-5-HT (for SERT) or [³H]-DA (for DAT) and incubate for 30 minutes to allow vesicular uptake.

  • Step 4: Compound Exposure & Filtration. Introduce 1-Ethyl-aMT at varying concentrations (10 nM to 100 µM). After 15 minutes, terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters washed with ice-cold buffer.

  • Step 5: Quantification. Measure retained radioactivity using liquid scintillation counting. Calculate the EC50 (concentration producing 50% maximal release).

Workflow Prep Compound Preparation 1-Ethyl-aMT HCl Dissolved in DMSO Incubation Incubation Phase Add [3H]-5-HT Add Test Compound Prep->Incubation CellCulture Synaptosome Isolation Rat Brain Tissue Sucrose Gradient CellCulture->Incubation Filtration Rapid Filtration Wash with Ice-Cold Buffer Terminate Reaction Incubation->Filtration 30 min at 37°C Analysis Liquid Scintillation Quantify Tritium Release Calculate EC50 Filtration->Analysis Isolate Retained Radioactivity

Caption: Step-by-step synaptosomal monoamine release assay workflow for tryptamine derivatives.

Protocol 2: In Vitro MAO-A Inhibition Assay

This protocol determines the inhibitory potency (IC50) of 1-Ethyl-aMT against Monoamine Oxidase A.

  • Step 1: Enzyme Selection. Utilize recombinant human MAO-A expressed in baculovirus-infected insect cells.

    • Causality: Using purified recombinant enzymes rather than crude tissue homogenates eliminates confounding variables such as non-specific binding to other cellular proteins or interference from endogenous monoamines.

  • Step 2: Control Validation. Run parallel assays using Clorgyline (selective MAO-A inhibitor) as an internal positive control.

    • Causality: Clorgyline validates the assay's sensitivity and provides a known baseline of maximum MAO-A inhibition. This creates a self-validating system to accurately contextualize the relative IC50 of 1-Ethyl-aMT.

  • Step 3: Kynuramine Substrate Addition. Add kynuramine, a non-fluorescent MAO substrate that is oxidized to the highly fluorescent 4-hydroxyquinoline (4-HQ).

  • Step 4: Fluorometric Analysis. Measure the fluorescence of 4-HQ (Excitation: 310 nm, Emission: 400 nm) to quantify residual MAO-A activity.

References

  • Recreational Use, Analysis and Toxicity of Tryptamines - PMC. nih.gov.[6]

  • α-Ethyltryptamine - Wikipedia. wikipedia.org.[4]

  • α-Methyltryptamine - Wikipedia. wikipedia.org.[2]

  • Safety Data Sheet - Ak - Tas. aktasdis.com.[10]

  • SAFETY DATA SHEET - Sigma-Aldrich. sigmaaldrich.com.[7]

  • Alpha-methyltryptamine (AMT) - Expert Committee on Drug Dependence Information Repository. ecddrepository.org.[5]

  • ALPHA-METHYLTRYPTAMINE (Street Name - DEA Diversion Control Division). usdoj.gov.[3]

  • Safety Data Sheet - Cayman Chemical. caymanchem.com.[8]

  • SAFETY DATA SHEET - TCI Chemicals. tcichemicals.com.[9] 10.[2-(1-Ethyl-1H-indol-3-yl)-1-methylethyl]amine hydrochloride | Sapphire Bioscience. sapphirebioscience.com.[1]

Sources

Exploratory

In Vivo Metabolic Profiling and Pharmacokinetic Workflows for 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine Hydrochloride

Executive Summary 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride—structurally defined as the N1-ethyl derivative of alpha-methyltryptamine (1-Ethyl-aMT)—is a synthetic tryptamine of significant interest to forensi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride—structurally defined as the N1-ethyl derivative of alpha-methyltryptamine (1-Ethyl-aMT)—is a synthetic tryptamine of significant interest to forensic toxicologists and pharmacologists. Because empirical pharmacokinetic data on novel psychoactive substances (NPS) often lags behind their emergence, establishing a predictive, self-validating metabolic framework is critical. By extrapolating from the well-documented biotransformation of its parent compound, alpha-methyltryptamine (aMT), and related N-alkylated analogs, we can map the in vivo clearance mechanisms of 1-Ethyl-aMT. This technical guide details the structural causality of its metabolism and provides a rigorous, step-by-step Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS/MS) protocol for biomarker identification.

Structural Determinants of Metabolism

The metabolic fate of 1-Ethyl-aMT is dictated by three distinct structural moieties, each driving specific enzymatic interactions:

  • The Alpha-Methyl Group (Steric Shielding): Endogenous tryptamines are rapidly degraded by monoamine oxidase (MAO) via oxidative deamination. However, the presence of the alpha-methyl group on the propan-2-amine side chain provides severe steric hindrance. This structural modification effectively shields the primary amine from MAO, drastically prolonging the compound's in vivo half-life and shifting the primary metabolic burden to the Cytochrome P450 (CYP450) system.

  • The N1-Ethyl Substitution (Dealkylation): Alkylation at the indole nitrogen introduces a highly labile site for CYP-mediated N-dealkylation. Hepatic enzymes (likely CYP1A2 and CYP2C19) hydroxylate the ethyl chain to form an unstable hemiaminal intermediate. This intermediate spontaneously collapses, releasing acetaldehyde and yielding the active, desethylated metabolite: aMT.

  • The Indole Core (Aromatic Hydroxylation): The electron-rich indole ring is highly susceptible to phase I oxidation. Studies on the unsubstituted homolog, aMT, demonstrate that the primary routes of metabolism involve indole ring hydroxylation at the 6- and 7-positions [1].

Predicted In Vivo Metabolic Pathways

Based on the biotransformation of aMT and structurally analogous methoxy-tryptamines [2] [3], the in vivo metabolism of 1-Ethyl-aMT proceeds via interconnected Phase I and Phase II pathways:

  • Phase I (Functionalization): The parent drug undergoes rapid N-deethylation to form aMT. Both 1-Ethyl-aMT and aMT are subsequently hydroxylated at the indole core (yielding 6-OH and 7-OH isomers).

  • Phase II (Conjugation): The resulting hydroxylated metabolites are highly polar but are rapidly targeted by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). The formation of O-glucuronides and O-sulfates is the primary mechanism facilitating renal excretion[2].

G Parent 1-Ethyl-aMT (Parent Drug) Deethyl aMT (N-Deethylation) Parent->Deethyl CYP450 OH_Parent 6-OH / 7-OH 1-Ethyl-aMT Parent->OH_Parent CYP2D6 OH_Deethyl 6-OH / 7-OH aMT Deethyl->OH_Deethyl CYP2D6 Phase2_Parent O-Glucuronides & O-Sulfates OH_Parent->Phase2_Parent UGT / SULT Phase2_Deethyl O-Glucuronides & O-Sulfates OH_Deethyl->Phase2_Deethyl UGT / SULT

Figure 1: Predicted in vivo Phase I and Phase II metabolic pathways of 1-Ethyl-aMT.

Experimental Protocol: Self-Validating LC-HRMS/MS Workflow

To empirically validate these predicted metabolites, a rigorous analytical workflow using UHPLC coupled to an Orbitrap or Q-TOF mass spectrometer is required[3]. This protocol is designed as a self-validating system: it utilizes enzymatic cleavage to confirm Phase II conjugates and employs exact mass defect filtering to eliminate false positives from the biological matrix.

Step 1: In Vivo Dosing & Sample Collection
  • Procedure: Administer 1-Ethyl-aMT (10 mg/kg, intraperitoneally) to male Wistar rats. Collect 0–24h and 24–48h urine fractions using metabolic cages.

  • Validation Control: Control urine must be collected 24 hours prior to dosing to establish a negative matrix blank, ensuring endogenous indoleamines are not misidentified as drug metabolites.

Step 2: Enzymatic Hydrolysis (Phase II Cleavage)
  • Procedure: Aliquot 100 µL of urine. Add 50 µL of a β-glucuronidase/arylsulfatase enzyme mixture buffered in 0.1 M sodium acetate (pH 5.0). Incubate at 37°C for 16 hours.

  • Causality: Because Phase II conjugates dominate urinary excretion, direct analysis causes severe signal dilution across multiple isobaric conjugates. Enzymatic hydrolysis cleaves the glucuronide/sulfate moieties, reverting the metabolites to their concentrated Phase I hydroxylated forms. This drastically increases the MS/MS signal-to-noise ratio for structural elucidation.

Step 3: Solid-Phase Extraction (SPE)
  • Procedure: Load the hydrolyzed sample onto a Mixed-Mode Cation Exchange (MCX) SPE cartridge. Wash with 2 mL of 0.1 M HCl, followed by 2 mL of methanol. Elute the target analytes with 2 mL of 5% ammonium hydroxide in methanol.

  • Causality: The basic primary amine of the propan-2-amine side chain ensures strong retention on the cation exchange resin. The acidic and organic washes strip away neutral and acidic matrix interferences (e.g., endogenous lipids and uremic acids), drastically reducing ion suppression in the ESI source.

Step 4: LC-HRMS/MS Analysis & Data Mining
  • Procedure: Inject 5 µL onto a C18 UHPLC column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Operate the HRMS in Positive Electrospray Ionization (ESI+) mode using Data-Dependent Acquisition (DDA).

  • Validation Control: Utilize Mass Defect Filtering (MDF) centered around the exact mass of the parent drug (203.1543 Da) with a ±50 mDa tolerance window to isolate structurally related metabolic features from the background matrix.

Workflow Dosing In Vivo Dosing (Wistar Rats) Collection Urine Collection (0-48h) Dosing->Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Collection->Hydrolysis SPE SPE Extraction (MCX Cartridge) Hydrolysis->SPE LCMS LC-HRMS/MS (Orbitrap/Q-TOF) SPE->LCMS Data Data Mining (Mass Defect Filtering) LCMS->Data

Figure 2: Self-validating LC-HRMS/MS workflow for the isolation and identification of urinary metabolites.

Quantitative Data & Biomarker Selection

The definitive identification of 1-Ethyl-aMT metabolites relies on exact mass measurements (mass error < 5 ppm) and diagnostic MS/MS fragmentation. The primary amine side chain is highly prone to the neutral loss of ammonia (-17.0265 Da), which serves as the primary diagnostic cleavage. Subsequent cleavage of the alkylamine chain yields the intact indole core.

Table 1: Predicted Phase I and Phase II Metabolites of 1-Ethyl-aMT

Metabolite IDBiotransformationChemical FormulaTheoretical Monoisotopic Mass [M+H]⁺Expected Diagnostic MS/MS Fragments (m/z)
M0 (Parent) NoneC13H18N2203.1543203.1543 → 186.1278 (-NH3), 144.0811 (Indole core)
M1 N-Deethylation (aMT)C11H14N2175.1230175.1230 → 158.0965 (-NH3), 116.0499 (Indole core)
M2 Indole HydroxylationC13H18N2O219.1492219.1492 → 202.1227 (-NH3), 160.0760 (OH-Indole)
M3 N-Deethylation + HydroxylationC11H14N2O191.1179191.1179 → 174.0914 (-NH3), 132.0448 (OH-Indole)
M4 O-Glucuronidation of M2C19H26N2O7395.1813395.1813 → 219.1492 (-Glucuronide), 160.0760

Note: For forensic and clinical screening of non-hydrolyzed urine, M4 (O-Glucuronide) and M1 (aMT) serve as the most reliable, long-window biomarkers of consumption.

References

  • Kanamori, T., Kuwayama, K., Tsujikawa, K., Miyaguchi, H., & Kishi, T. (2008). "In vivo metabolism of alpha-methyltryptamine in rats: identification of urinary metabolites." Xenobiotica, 38(12), 1476-1486.[Link]

  • Malaca, S., Bottinelli, C., Fanton, L., Cartiser, N., Carlier, J., & Busardò, F. P. (2023). "α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood." Metabolites, 13(1), 92.[Link]

  • Guo, Z., Ding, K., Zheng, S., Ni, C., Liang, C., He, S., & Deng, Q. (2024). "UPLC-LTQ-Orbitrap Study on Rat Urinary Metabolites of 5-Methoxy-Alpha-Methyltryptamine." Current Drug Metabolism, 25(4), 298-305.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine Hydrochloride for In Vitro Cell Culture Assays

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride is a synthetic indolealkylamine and a structural analog of alpha-methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride is a synthetic indolealkylamine and a structural analog of alpha-methyltryptamine (α-MT)[1]. The addition of an N1-ethyl group and an alpha-methyl group to the tryptamine backbone significantly enhances its lipophilicity and sterically shields the amine from rapid degradation by monoamine oxidase (MAO) enzymes[2]. In preclinical in vitro models, compounds of this class are primarily utilized to interrogate serotonergic (5-HT) receptor pharmacology, monoamine reuptake inhibition, and neuroplasticity[1][2].

Because in vitro cell culture assays (e.g., primary cortical neurons, GPCR-expressing HEK293 cells) are highly sensitive to solvent toxicity and compound degradation, proper dissolution and handling of this hydrochloride salt are critical for generating reproducible, artifact-free data.

Physicochemical Properties & Solubility Profile

Understanding the physicochemical nature of the compound dictates the solvent strategy. As a hydrochloride (HCl) salt, the molecule is inherently amphiphilic: the protonated amine grants excellent aqueous solubility, while the ethylated indole core permits solubility in polar aprotic solvents like DMSO[3].

PropertySpecification
Chemical Name 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride
Molecular Formula C13H18N2 · HCl
Estimated Molecular Weight ~238.76 g/mol (Freebase: 202.30 g/mol + HCl: 36.46 g/mol )
Salt Form Hydrochloride (HCl)
Solubility in DMSO ≥ 50 mM (Recommended for long-term library storage)[3]
Solubility in Water/PBS ≥ 10 mM (Recommended for sensitive primary cell cultures)[3]
Light Sensitivity High (Indole core is susceptible to photo-oxidation)

Reagent Preparation: Causality-Driven Solvent Selection

The choice between DMSO and Water/PBS depends entirely on the experimental timeline and the sensitivity of the cell line.

  • The Case for DMSO: Anhydrous DMSO prevents hydrolytic degradation of the compound over time and is self-sterilizing, making it ideal for creating concentrated master stocks (e.g., 50 mM) for long-term storage at -80°C[4]. However, DMSO can fluidize cell membranes and cause cytotoxicity. Final assay concentrations must strictly remain below 0.1% (v/v).

  • The Case for Water/PBS: Because it is an HCl salt, the compound can be dissolved directly in sterile water or PBS to create a 10 mM stock[3]. This entirely eliminates vehicle-induced toxicity, which is vital when studying delicate targets like primary hippocampal neurons or conducting long-term (48-72 hr) viability assays.

Experimental Protocols

Protocol A: Preparation of a 50 mM Master Stock in DMSO
  • Equilibration: Remove the lyophilized compound from -20°C storage and place it in a desiccator at room temperature (RT) for 30 minutes before opening.

    • Causality: Opening a cold vial causes ambient moisture to condense on the powder. Water introduced into a DMSO stock will cause the compound to precipitate out of solution during subsequent freeze-thaw cycles.

  • Dissolution: Add anhydrous, sterile-filtered DMSO directly to the vial. To prepare a 50 mM stock from 10 mg of compound (MW ~238.76), add exactly 837 µL of DMSO.

  • Homogenization: Vortex gently for 30 seconds. If micro-particulates remain visible, sonicate the vial in a room-temperature water bath for 2–5 minutes.

    • Causality: Sonication uses acoustic cavitation to disrupt crystalline lattices safely. Direct heating should be avoided to prevent thermal degradation of the ethylamine side chain.

  • Aliquoting: Divide the master stock into 20–50 µL aliquots using sterile, amber microcentrifuge tubes. Store immediately at -20°C or -80°C[4].

    • Causality: Amber tubes protect the electron-rich indole ring from photo-oxidative degradation. Aliquoting prevents repeated freeze-thaw cycles, which compromise compound stability.

Protocol B: Preparation of Working Solutions for Cell Culture
  • Thawing: Thaw a single DMSO aliquot at RT. Do not use a heat block.

  • Serial Dilution: Perform intermediate dilutions in the specific cell culture medium used for your assay (e.g., DMEM, Neurobasal).

    • Causality: Diluting directly from 50 mM into the final culture well can cause localized precipitation (a "solvent shock" effect) before the compound diffuses. Intermediate dilutions ensure uniform distribution.

  • Sterile Filtration (For Aqueous Stocks Only): If you opted to dissolve the compound in water/PBS instead of DMSO, the 10 mM stock must be sterilized by passing it through a 0.22 µm Polyethersulfone (PES) syringe filter.

    • Causality: PES membranes are highly hydrophilic and exhibit exceptionally low non-specific drug binding compared to Nylon or PVDF, ensuring your actual concentration matches your theoretical concentration. Autoclaving must never be used, as the heat will destroy the molecule.

Workflow Visualization

Workflow A 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine HCl (Equilibrate to RT in Desiccator) B Solvent Selection Strategy A->B C1 Anhydrous DMSO (Long-term Storage / HTS) B->C1 High-Throughput C2 Sterile ddH2O / PBS (Sensitive Primary Cultures) B->C2 Zero Vehicle Toxicity D1 50 mM Master Stock (Vortex & Sonicate) C1->D1 D2 10 mM Aqueous Stock (Vortex & Sonicate) C2->D2 F Aliquot into Amber Tubes (Store at -20°C to -80°C) D1->F DMSO is self-sterilizing E Sterile Filtration (0.22 µm PES Filter) D2->E Remove biological contaminants E->F G Serial Dilution in Assay Medium (Ensure Final DMSO < 0.1% v/v) F->G Thaw single-use aliquot H In Vitro Cell Culture Application (e.g., 5-HT Receptor Activation Assay) G->H Treat cells

Caption: Optimized dissolution and handling workflow for 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine HCl.

References

  • Title: Alpha-methyltryptamine (AMT)
  • Title: α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant Source: ACS Publications / NIH URL
  • Title: TRYPTAMINE HYDROCHLORIDE | CAS 343-94-2 Source: Selleck Chemicals URL
  • Title: Tryptamine (3-(2-Aminoethyl)indole~2-(3-Indolyl)ethylamine)

Sources

Application

mass spectrometry fragmentation pattern of 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride

Application Note: Analytical Characterization and Mass Spectrometry Fragmentation Pattern of 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine Hydrochloride Introduction & Rationale 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine (commonl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Characterization and Mass Spectrometry Fragmentation Pattern of 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine Hydrochloride

Introduction & Rationale

1-(1-Ethyl-1H-indol-3-yl)propan-2-amine (commonly referred to as 1-ethyl-alpha-methyltryptamine or 1-ethyl- α MT) is an N-alkylated derivative of the α -methyltryptamine class. In forensic toxicology and drug metabolism studies, distinguishing between positional isomers and alkylated homologues of tryptamines requires robust analytical methodologies[1].

This application note details the comprehensive mass spectrometry (MS) fragmentation pathways of 1-ethyl- α MT hydrochloride across both Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS). By understanding the causality behind these fragmentation mechanisms, researchers can confidently identify this compound and its structural analogues in complex biological or forensic matrices[2].

Chemical Profile & Exact Mass Data

To establish a self-validating analytical workflow, it is critical to define the exact monoisotopic masses of the target analyte. Table 1 summarizes the physicochemical properties of 1-ethyl- α MT.

Table 1: Chemical and Exact Mass Profile of 1-ethyl- α MT

Property Value

| Chemical Formula (Freebase) | C 13​ H 18​ N 2​ | | Salt Form | Hydrochloride (HCl) | | Monoisotopic Mass | 202.1470 Da | | Protonated Precursor [M+H]+ | 203.1548 Da | | Core Structure | N-ethylated indole ring with an α -methylated ethylamine side chain |

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) for GC-MS

Causality Check: Tryptamine hydrochlorides are highly polar and susceptible to thermal degradation within the heated GC inlet. Injecting the salt directly often leads to poor peak shape, column degradation, and artifactual thermal breakdown. Converting the salt to its freebase form ensures optimal volatility and chromatographic integrity[3].

  • Reconstitution: Dissolve 5.0 mg of 1-ethyl- α MT HCl in 1.0 mL of deionized water.

  • Basification: Add 0.5 mL of 1 M Sodium Carbonate (Na 2​ CO 3​ ) to the solution to drive the pH > 9, neutralizing the hydrochloride salt to form the freebase.

  • Extraction: Add 2.0 mL of GC-grade Chloroform (CHCl 3​ ) or Ethyl Acetate. Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 3,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully extract the lower organic layer (if using CHCl 3​ ) and transfer to a GC autosampler vial. Dilute to a final concentration of ~1 mg/mL for analysis.

Sample Preparation: LC-HRMS/MS

Causality Check: Unlike GC-MS, LC-ESI-MS/MS easily ionizes intact salts in solution. Minimal sample manipulation is required, preserving the analyte's native state.

  • Dilution: Prepare a 100 ng/mL solution of 1-ethyl- α MT HCl in an initial mobile phase mixture of 95% Water / 5% Acetonitrile (containing 0.1% Formic Acid to promote protonation).

  • Filtration: Pass the sample through a 0.22 μ m PTFE syringe filter directly into an LC vial.

Instrumental Parameters
  • GC-EI-MS: Agilent 7890/5977 (or equivalent). Column: DB-5MS (30 m × 0.25 mm × 0.25 μ m). Inlet: 280°C, Split ratio 20:1. Carrier Gas: Helium at 1.0 mL/min. Oven: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min). Ionization: EI at 70 eV. Scan range: m/z 40–350[4].

  • LC-HRMS/MS: Q-Exactive Orbitrap (or equivalent). Column: C18 (100 mm × 2.1 mm, 1.7 μ m). Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in Acetonitrile. Ionization: Heated Electrospray Ionization (HESI), Positive mode. Fragmentation: Higher-energy Collisional Dissociation (HCD) at normalized collision energy (NCE) 25-35 eV[5].

Mass Spectrometry Fragmentation Mechanisms

GC-EI-MS (Hard Ionization)

In Electron Ionization (70 eV), the highly energetic electron bombardment creates an odd-electron radical cation ( M+∙ ). For α -methyltryptamines, the nitrogen lone pair heavily stabilizes the positive charge, driving an aggressive α -cleavage of the C-C bond adjacent to the primary amine[6].

This cleavage yields the m/z 44 iminium ion ( [CH3​−CH=NH2​]+ ), which acts as the diagnostic base peak for the α -methyltryptamine class. The remaining charge can also migrate to the indole-containing fragment via inductive cleavage, producing a secondary diagnostic peak at m/z 158/159, corresponding to the 1-ethyl-indol-3-ylmethyl cation[2].

Table 2: GC-EI-MS Characteristic Ions | m/z | Relative Abundance | Fragment Assignment | Mechanism | | :--- | :--- | :--- | :--- | | 44 | 100% (Base Peak) | [C2​H6​N]+ | α -cleavage (charge retained on amine) | | 158 / 159 | 15 - 25% | [C11​H12​N]+ / [C11​H13​N]+ | α -cleavage (charge retained on indole core) | | 202 | < 5% | M+∙ | Intact molecular radical cation |

GC_MS_EI M M+• (Radical Cation) m/z 202 1-ethyl-aMT F44 [CH3-CH=NH2]+ m/z 44 Base Peak (Iminium) M->F44 Alpha-cleavage (Charge on amine) F158 [1-ethyl-indole-CH2]+ m/z 158 / 159 Indole Core M->F158 Alpha-cleavage (Charge on indole)

Figure 1: GC-EI-MS fragmentation logic for 1-ethyl-aMT showing alpha-cleavage pathways.

LC-HRMS/MS (Soft Ionization & CID)

Electrospray Ionization (ESI) operates under the even-electron rule. Soft ionization yields an even-electron [M+H]+ precursor at m/z 203.1548. Under Collision-Induced Dissociation (CID), the protonated primary amine acts as an excellent leaving group, expelling neutral ammonia (NH 3​ , 17.03 Da) to form a highly stable, conjugated vinyl-indole system at m/z 186.1283[5].

Subsequent fragmentation involves the loss of the N-ethyl group from the indole ring (often expelled as neutral ethene, C 2​ H 4​ , via inductive cleavage) yielding m/z 158.0970, or the loss of the entire alkyl side chain yielding m/z 144.0813.

Table 3: LC-HRMS/MS Characteristic Ions (Positive Mode) | Exact m/z | Formula | Mass Error | Fragment Assignment | Mechanism | | :--- | :--- | :--- | :--- | :--- | | 203.1548 | [C13​H19​N2​]+ | < 2 ppm | Precursor Ion | Protonation of primary amine | | 186.1283 | [C13​H16​N]+ | < 2 ppm | [M+H−NH3​]+ | Loss of ammonia (Base Peak) | | 158.0970 | [C11​H12​N]+ | < 2 ppm | [M+H−NH3​−C2​H4​]+ | Loss of N-ethyl group as ethene | | 144.0813 | [C10​H10​N]+ | < 2 ppm | [M+H−NH3​−C3​H6​]+ | Loss of propene side chain |

LC_MS_ESI M [M+H]+ m/z 203.15 Protonated Precursor F186 [M+H - NH3]+ m/z 186.13 Vinyl-indole Intermediate M->F186 - NH3 (17.03 Da) Collision-Induced Dissociation F158 [M+H - NH3 - C2H4]+ m/z 158.10 Loss of N-ethyl F186->F158 - C2H4 (28.03 Da) Inductive Cleavage F144 [M+H - NH3 - C3H6]+ m/z 144.08 Loss of Side Chain F186->F144 - C3H6 (42.05 Da) Alkyl Cleavage

Figure 2: LC-ESI-MS/MS collision-induced dissociation (CID) pathway for 1-ethyl-aMT.

References

  • Analysis and Characterization of Designer Tryptamines using Electrospray Ionization Mass Spectrometry (ESI-MS). Southern Association of Forensic Scientists. URL: [Link]

  • α -Methyltryptamine ( α -MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. PubMed Central (PMC) / NIH. URL:[Link]

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature. PubMed Central (PMC) / NIH. URL: [Link]

  • (+-)-alpha-Methyltryptamine | CID 9287. PubChem Database. URL:[Link]

  • N,N-DIMETHYLTRYPTAMINE Monograph (Sample Preparation Protocols). Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). URL:[Link]

  • Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography. Office of Justice Programs. URL: [Link]

Sources

Method

1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride preparation for behavioral assays

Application Note: Formulation and In Vivo Behavioral Assay Protocol for 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine Hydrochloride Pharmacological Context & Rationale 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine, commonly referred...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and In Vivo Behavioral Assay Protocol for 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine Hydrochloride

Pharmacological Context & Rationale

1-(1-Ethyl-1H-indol-3-yl)propan-2-amine, commonly referred to as 1-Ethyl-alpha-methyltryptamine (1-Ethyl-aMT), is an N1-alkylated derivative of the known non-selective serotonin receptor agonist and monoamine releasing agent, alpha-methyltryptamine (aMT)[1]. In neuropharmacological research, evaluating novel synthetic tryptamines requires rigorous behavioral profiling to map their hallucinogenic, stimulant, or sedative properties[2].

Causality in Formulation: Freebase tryptamines are highly lipophilic and practically insoluble in water, often requiring organic co-solvents like DMSO or Tween-80. These solvents can introduce severe behavioral artifacts, including altered baseline locomotion and localized injection-site nociception. By synthesizing and utilizing the hydrochloride (HCl) salt of 1-Ethyl-aMT, researchers can achieve complete dissolution in an isotonic, purely aqueous vehicle (0.9% sterile saline)[3]. This ensures that any observed behavioral phenotypes are exclusively driven by the test compound rather than vehicle-induced stress.

Physicochemical Properties & Formulation Parameters

To ensure reproducible dosing across different studies, the mass of the HCl adduct must be mathematically accounted for when calculating freebase-equivalent doses.

Table 1: Physicochemical and Formulation Parameters

ParameterValue / SpecificationExperimental Rationale
Compound 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine HClN1-ethylated aMT analog for behavioral profiling.
Freebase Molar Mass 202.29 g/mol Used as the standard for cross-compound dose comparisons.
Salt Molar Mass 238.75 g/mol Includes the mass of the hydrogen chloride adduct.
Salt Correction Factor 1.18Multiplier required to achieve accurate freebase-equivalent dosing.
Preferred Vehicle 0.9% Sterile SalineIsotonic solution prevents osmotic stress and nociceptive artifacts.
Storage Conditions -20°C, desiccated, argon-flushedPrevents oxidative degradation of the electron-rich indole ring.

Step-by-Step Preparation Protocol

  • Step 1: Mass Calculation. Because behavioral dosing is conventionally reported in freebase equivalents, multiply your target dose by the salt correction factor (1.18). For example, to achieve a 10 mg/kg freebase dose, calculate for 11.8 mg/kg of the HCl salt.

  • Step 2: Micro-Weighing. Utilize a calibrated analytical microbalance (d = 0.01 mg). Because tryptamines are susceptible to oxidative degradation, weigh the compound in a low-light environment and flush the primary stock vial with inert gas (argon or nitrogen) before resealing.

  • Step 3: Aqueous Dissolution. Transfer the weighed 1-Ethyl-aMT HCl to a sterile, amber-tinted glass vial. Add the calculated volume of 0.9% sterile saline to achieve the desired stock concentration (e.g., 1 mg/mL). Vortex for 30–60 seconds. The HCl salt will dissolve rapidly, yielding a clear solution. Causality: Amber glass prevents UV-mediated degradation of the compound during the experimental window.

  • Step 4: Sterile Filtration. Draw the solution into a sterile Luer-lock syringe. Attach a 0.22 µm Polyethersulfone (PES) syringe filter and filter the solution into a fresh, sterile dosing vial. Causality: PES membranes are specifically chosen for their extremely low drug-binding characteristics, ensuring the stock concentration remains accurate while removing potential microbial contaminants prior to injection.

Workflow Prep Vehicle Prep (0.9% Saline) Weigh Weigh 1-Ethyl-aMT HCl (Salt-Corrected) Prep->Weigh Dissolve Dissolution & Vortex (Avoid Light) Weigh->Dissolve Filter Sterile Filtration (0.22 µm PES) Dissolve->Filter Admin IP Injection (10 mL/kg) Filter->Admin Assay Behavioral Tracking (HTR & Locomotion) Admin->Assay

Figure 1: End-to-end workflow for 1-Ethyl-aMT HCl formulation and behavioral testing.

In Vivo Behavioral Assay Workflows

A. The Head-Twitch Response (HTR) Assay

The HTR is a paroxysmal rotational head movement in rodents driven specifically by 5-HT2A receptor agonism[4]. It serves as the gold-standard preclinical proxy for evaluating the hallucinogenic potential of novel tryptamines[5].

Protocol:

  • Habituation: Acclimate C57BL/6J mice to the testing arena for 30 minutes prior to injection.

  • Administration: Inject 1-Ethyl-aMT HCl intraperitoneally (IP) at a standardized volume of 10 mL/kg[6].

  • Data Acquisition: Immediately place the mouse in the observation chamber. Record behavior via overhead high-speed cameras (≥60 fps) for a 30-minute session[7].

  • Quantification: Utilize automated machine-learning software pipelines (e.g., DeepLabCut combined with Simple Behavioral Analysis [SimBA]) or blinded manual scoring to quantify HTR events[8].

G Ligand 1-Ethyl-aMT HCl Receptor 5-HT2A Receptor Ligand->Receptor Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Accumulation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Behavior Head-Twitch Response (HTR) Ca2->Behavior

Figure 2: 5-HT2A receptor signaling cascade mediating the Head-Twitch Response.

B. Self-Validating Experimental Design

To ensure trustworthiness, every behavioral protocol must act as a self-validating system. Observing an increase in HTR is scientifically insufficient to prove 5-HT2A agonism without a mechanistic blockade. The protocol MUST include an antagonist pretreatment arm utilizing a highly selective 5-HT2A antagonist such as M100907 (Volinanserin) or Ketanserin[5],[7].

Table 2: Self-Validating Experimental Group Design (HTR Assay)

GroupPretreatment (T = -30 min)Treatment (T = 0 min)Expected HTR OutcomeScientific Purpose
1 (Negative Control) Vehicle (Saline)Vehicle (Saline)Baseline (0-2 counts)Establish baseline behavior and vehicle safety.
2 (Test Low) Vehicle (Saline)1-Ethyl-aMT (1 mg/kg)Dose-dependent increaseAssess baseline in vivo potency.
3 (Test High) Vehicle (Saline)1-Ethyl-aMT (10 mg/kg)Maximal responseAssess compound efficacy.
4 (Validation) M100907 (0.1 mg/kg)1-Ethyl-aMT (10 mg/kg)Complete blockadeConfirm 5-HT2A mechanistic causality.
C. Locomotor Activity Assessment

Because aMT derivatives often act as monoamine releasing agents (affecting serotonin, dopamine, and norepinephrine), monitoring open-field locomotion determines if the N1-ethyl substitution retains the stimulant properties of the parent compound or shifts the profile toward sedation (often 5-HT1A mediated)[3].

Protocol:

  • Arena Setup: Use a standardized open-field arena equipped with infrared photobeam arrays or video tracking software.

  • Tracking: Following IP administration of 1-Ethyl-aMT HCl, record the total distance traveled (cm) and ambulatory episodes in 5-minute bins over a 60-minute session[9]. Compare against the vehicle control to establish the stimulant or depressant trajectory.

Sources

Application

Application Note: Storage Conditions and Stability Protocols for 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine Hydrochloride

Introduction 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride is a synthetic tryptamine derivative, specifically characterized by an ethyl substitution at the indole nitrogen (N1) and an alpha-methyl group on the al...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride is a synthetic tryptamine derivative, specifically characterized by an ethyl substitution at the indole nitrogen (N1) and an alpha-methyl group on the alkylamine side chain. As a bioactive small molecule, maintaining its structural and chemical integrity is critical for reproducible analytical, in vitro, and preclinical outcomes. This application note synthesizes the physicochemical properties of the compound to establish an authoritative, self-validating protocol for its storage and handling, strictly grounded in ICH Q1A(R2) pharmaceutical stability guidelines[1].

Mechanistic Basis of Degradation

To implement effective storage, researchers must first understand the chemical causality behind the compound's primary degradation pathways. Listing storage temperatures is insufficient without addressing the environmental stressors that drive these reactions:

  • Oxidative Susceptibility: The electron-rich indole ring is highly prone to auto-oxidation. Exposure to atmospheric oxygen leads to the formation of N-oxides and hydroxylated indole derivatives. This degradation is visually indicated by a color shift in the powder or solution from off-white to yellow or brown[2].

  • Photolytic Cleavage: UV and visible light provide the activation energy required to disrupt the conjugated pi-system of the indole moiety, significantly accelerating photo-oxidation and ring cleavage[2].

  • Hygroscopicity of the Hydrochloride Salt: While the hydrochloride (HCl) salt form enhances aqueous solubility, it introduces hygroscopicity. Moisture absorption lowers the activation energy for hydrolytic degradation and creates localized aqueous micro-environments where oxidation is exponentially accelerated[3].

Standard Operating Procedure (SOP): Handling and Storage

Protocol Design Principle: Self-Validating Systems Every storage protocol must include an internal verification step to ensure the integrity of the storage environment has not been compromised.

Solid-State Storage (Bulk Material)
  • Step 1: Aliquoting. Divide the bulk powder into single-use or limited-use aliquots.

    • Causality: This prevents repeated thermal cycling and minimizes cumulative atmospheric exposure, which accelerates degradation.

  • Step 2: Container Selection. Use actinic (amber) glass vials with PTFE-lined screw caps.

    • Causality: Amber glass blocks >99% of actinic radiation, preventing photolysis, while PTFE prevents chemical leaching from the cap[2].

  • Step 3: Inert Gas Purging. Gently purge the headspace of the vial with dry Argon or Nitrogen gas for 5-10 seconds before sealing.

    • Causality: Displacing oxygen mitigates the auto-oxidation of the susceptible indole ring[2][4].

  • Step 4: Desiccation & Temperature Control. Place the sealed vials in a secondary container (e.g., a desiccator jar) containing active indicating silica gel. Store the secondary container at -20°C for long-term storage (>1 month) or 4°C for short-term storage (<1 month)[2][4].

  • Validation Step: Monitor the indicating silica gel. A color change (e.g., blue to pink) invalidates the desiccation system, requiring immediate desiccant replacement and potential re-analysis of the compound via HPLC-UV to confirm purity.

Aqueous Solution Preparation and Storage
  • Step 1: Temperature Equilibration. Before opening a cold vial, allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic HCl salt.

  • Step 2: Solvent Preparation. Use ultra-pure, deoxygenated water (sparged with Nitrogen for 15 minutes) or mildly acidic buffers (pH 4.0 - 6.0)[2].

    • Causality: Tryptamines degrade rapidly in neutral to alkaline environments due to deprotonation of the amine, which increases overall molecular reactivity[2].

  • Step 3: Sterilization. Filter the solution through a 0.22 µm PTFE syringe filter.

    • Causality: Microbial contamination introduces enzymes that can rapidly metabolize or degrade indolealkylamines[2].

  • Step 4: Storage Limit. Store solutions at 4°C in the dark and use within 24 hours. Do not freeze aqueous solutions unless validated.

    • Causality: Concentration gradients formed during the freezing process can cause localized precipitation and accelerated degradation[2].

  • Validation Step: Perform a visual check against a white background prior to use. Any yellowing indicates >2% degradation, necessitating immediate disposal of the solution[2].

Stability Testing Framework & Data Presentation

For drug development professionals advancing this compound, formal stability testing must align with ICH Q1A(R2) guidelines to establish a regulatory-compliant shelf-life[1][5].

Table 1: ICH Q1A(R2) Stability Testing Matrix for Drug Substances

Study Type Storage Condition Minimum Time Period Testing Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 Months 0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 Months 0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 6 Months 0, 3, 6 months

| Photostability | Ambient (ICH Q1B compliant) | N/A | Post-exposure |

Table 2: Recommended Routine Laboratory Storage Conditions

State Duration Temperature Container Atmosphere
Solid Short-Term (< 1 month) 4°C Amber Glass, PTFE cap Argon/N2 Purged
Solid Long-Term (> 1 month) -20°C Amber Glass, PTFE cap Argon/N2 Purged

| Solution | Immediate Use | 4°C | Amber Glass | Deoxygenated, pH 4-6 |

Workflow & Logical Relationship Visualizations

StabilityMap cluster_stressors Environmental Stressors cluster_degradation Degradation Pathways cluster_mitigation Storage Protocols Compound 1-(1-Ethyl-1H-indol-3-yl) propan-2-amine HCl Light UV/Visible Light Compound->Light Oxygen Atmospheric Oxygen Compound->Oxygen Moisture Humidity/Moisture Compound->Moisture Heat Elevated Temp Compound->Heat PhotoOx Photolytic Cleavage Light->PhotoOx IndoleOx Indole Ring Oxidation Oxygen->IndoleOx Hygro Hygroscopic Deliquescence Moisture->Hygro Thermal Thermal Degradation Heat->Thermal Amber Actinic Amber Vials PhotoOx->Amber Argon Argon/N2 Purge IndoleOx->Argon Desiccator Desiccant Storage Hygro->Desiccator Freezer -20°C Storage Thermal->Freezer

Logical relationship mapping environmental stressors to degradation pathways and mitigation strategies.

SolutionPrep Start Solid Compound (Stored at -20°C) Equilibrate Equilibrate to Room Temp (30 min) Start->Equilibrate Dissolve Dissolve & Vortex (Protect from Light) Equilibrate->Dissolve Solvent Prepare Deoxygenated Buffer (pH 4.0-6.0) Solvent->Dissolve Filter Sterile Filter (0.22 µm PTFE) Dissolve->Filter Store Store at 4°C (Use within 24h) Filter->Store Validate Visual QC Check (Reject if Yellow) Store->Validate

Step-by-step experimental workflow for the preparation and validation of aqueous solutions.

References

  • [1] Title: Quality Guidelines - ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Source: ich.org. URL:[Link]

  • [5] Title: Q1A(R2) Guideline - ICH. Source: ich.org. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride degradation in solution

Welcome to the Technical Support Center for 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride (1-Ethyl-aMT HCl). This platform is designed specifically for researchers, analytical scientists, and drug development pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride (1-Ethyl-aMT HCl). This platform is designed specifically for researchers, analytical scientists, and drug development professionals who require high-fidelity pharmacological and analytical data.

The indolealkylamine scaffold is notoriously sensitive to environmental factors in solution. As a Senior Application Scientist, I have structured this guide to move beyond basic symptom management. Here, we address the root chemical causality of degradation, provide self-validating protocols to ensure assay integrity, and offer actionable troubleshooting steps to mitigate oxidative and photolytic loss.

Part 1: Core Troubleshooting Guides & FAQs

Q1: Why does my 1-Ethyl-aMT HCl solution develop a pink, brown, or yellow discoloration over time? Causality: Discoloration is a macroscopic hallmark of microscopic oxidative degradation. The indole ring is highly electron-rich, particularly at the C2 and C3 positions. In the presence of dissolved oxygen, trace transition metals (e.g., Fe³⁺, Cu²⁺ leaching from glassware), or reactive oxygen species (ROS), the indole core undergoes auto-oxidation. This typically yields oxindole or isatin derivatives, which subsequently polymerize into highly conjugated, colored oligomers [1]. While the N-ethyl substitution on the indole ring prevents certain dimerization pathways seen in unsubstituted indoles, the C2 position remains highly vulnerable to nucleophilic attack by oxygen. Actionable Solution: Always prepare solutions in degassed, HPLC-grade solvents. For aqueous buffers, sparge the solvent with Argon or Nitrogen for 15 minutes prior to dissolving the active pharmaceutical ingredient (API).

Q2: How does pH impact the stability of my stock solution? Causality: The compound is supplied as a hydrochloride salt, meaning the primary amine on the propan-2-amine side chain is protonated (ammonium). In acidic to neutral solutions (pH 3.0–6.0), the molecule remains protonated, which electrostatically repels electrophilic oxidants and stabilizes the electron cloud of the indole ring. However, at pH > 7.5, the equilibrium shifts toward the free base form. The lone pair on the amine nitrogen becomes available, increasing the overall electron density of the molecule and making the indole core exponentially more susceptible to oxidative attack [2]. Actionable Solution: Maintain stock solutions in slightly acidic conditions (e.g., 0.1% Formic Acid in Acetonitrile/Water or 10 mM Citrate buffer at pH 4.0). Only adjust to physiological pH (7.4) immediately before running in vitro or in vivo assays.

Q3: Is 1-Ethyl-aMT HCl sensitive to ambient laboratory light? Causality: Yes. Indole derivatives undergo rapid photodegradation when exposed to UV or ambient visible light. Photons excite the indole chromophore to a singlet state, which readily transfers energy to dissolved molecular oxygen, generating singlet oxygen (¹O₂). This highly reactive species attacks the C2=C3 double bond of the indole ring, leading to ring cleavage or rapid oxindole formation. Studies on related tryptamines confirm that the strict exclusion of light significantly prolongs the useful life of aqueous standards from hours to weeks [3]. Actionable Solution: All stock and working solutions must be stored in amber glass vials. When performing benchtop manipulations, minimize exposure to direct fluorescent or natural light.

Q4: How can I systematically validate the integrity of my working solutions before running critical assays? Causality: Relying on visual inspection (color change) is insufficient. Early-stage degradation products (+16 Da oxindoles) are often colorless but remain pharmacologically active or toxic, which will silently skew your receptor binding or cellular assay results. A self-validating analytical system is required to ensure the API concentration remains >98% pure. Actionable Solution: Implement the "Pre-Assay LC-MS/UV Validation Protocol" detailed in Part 3.

Part 2: Quantitative Data Summaries

To optimize your experimental design, reference the following empirical stability data for 1-Ethyl-aMT HCl under various environmental conditions.

Table 1: Half-Life (t½) of 1-Ethyl-aMT HCl in Aqueous Solution Under Various Conditions

Solvent / Buffer SystempHStorage TempLight ExposureAdditivesEstimated t½
HPLC Water6.522°CAmbient LightNone< 48 Hours
PBS (Physiological)7.437°CAmbient LightNone< 12 Hours
PBS (Physiological)7.44°CDark (Amber Vial)None7 Days
0.1% Formic Acid (Aq)3.04°CDark (Amber Vial)None> 30 Days
10 mM Citrate Buffer4.0-20°CDark (Amber Vial)0.1 mM EDTA> 6 Months

Part 3: Experimental Protocols

Protocol 1: Preparation of Ultra-Stable 10 mM Stock Solution

Objective: To prepare a master stock solution of 1-Ethyl-aMT HCl that resists oxidative and photolytic degradation for long-term storage.

  • Solvent Preparation: Prepare a solution of 0.1% (v/v) LC-MS grade Formic Acid in HPLC-grade Water (or Methanol, depending on your downstream solubility requirements).

  • Degassing: Sparge the solvent with high-purity Argon gas for 15–20 minutes to displace dissolved oxygen. Keep the solvent under an Argon blanket.

  • Weighing: Accurately weigh the required amount of 1-Ethyl-aMT HCl using a microbalance. Perform this step swiftly to minimize atmospheric moisture absorption, as the HCl salt is hygroscopic.

  • Dissolution: Transfer the API to an amber glass HPLC vial. Add the degassed solvent to achieve exactly a 10 mM concentration. Vortex gently until fully dissolved.

  • Purging and Sealing: Blanket the headspace of the vial with a gentle stream of Argon for 10 seconds. Immediately cap the vial tightly with a PTFE-lined septum.

  • Storage: Store the stock solution at -20°C or -80°C. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and the re-introduction of oxygen.

Protocol 2: Pre-Assay LC-MS/UV Validation (Self-Validating System)

Objective: To analytically confirm solution integrity prior to biological or analytical assays, ensuring no silent degradation has occurred.

  • Sampling: Withdraw a 10 µL aliquot of the stock solution and dilute to 1 µM in the initial LC mobile phase.

  • Chromatography: Run a rapid 5-minute gradient on a C18 column (e.g., 5–95% Acetonitrile in 0.1% Formic acid).

  • Detection: Monitor UV absorbance at 280 nm (intact indole ring) and 254 nm (general aromatic/degradation products).

  • Validation Criteria:

    • The primary peak (1-Ethyl-aMT) must account for >98% of the total peak area at 280 nm.

    • Check the extracted ion chromatogram (EIC) for +16 Da (M+16, oxidation to oxindole) and +32 Da (M+32, di-oxidation). If the M+16 peak exceeds 1% relative abundance, discard the solution and prepare a fresh stock.

Part 4: Visualizations

G API 1-Ethyl-aMT HCl (Intact API) FreeBase Free Base Amine (High Electron Density) API->FreeBase pH > 7.5 Oxindole Oxindole / Isatin Derivatives (+16 Da / +32 Da) API->Oxindole ROS attack Triggers Environmental Triggers (Light, O2, Heat, pH > 7) ROS Reactive Oxygen Species (Singlet Oxygen, Radicals) Triggers->ROS Photo-excitation ROS->Oxindole FreeBase->Oxindole Oxidation (C2 attack) Polymer Conjugated Polymers (Pink/Brown Discoloration) Oxindole->Polymer Dimerization Mitigation Mitigation: Argon, Amber Vials, pH < 6 Mitigation->API Stabilizes Mitigation->Triggers Blocks

Mechanistic pathways of 1-Ethyl-aMT degradation and targeted mitigation strategies.

Troubleshooting Start Solution Discolored or Loss of Assay Signal? CheckpH Check pH of Solution Start->CheckpH pHHigh pH > 7.0 CheckpH->pHHigh pHLow pH < 6.0 CheckpH->pHLow Action1 Acidify Stock (0.1% FA) pHHigh->Action1 CheckLight Check Storage Conditions pHLow->CheckLight LightExp Clear Vials / Ambient Light CheckLight->LightExp DarkExp Amber Vials / Dark CheckLight->DarkExp Action2 Switch to Amber Vials LightExp->Action2 CheckO2 Check Solvent Prep DarkExp->CheckO2 O2Pres Not Degassed CheckO2->O2Pres O2Abs Argon Sparged CheckO2->O2Abs Action3 Degas Solvents & Aliquot O2Pres->Action3 LCMS Verify API Integrity via LC-MS O2Abs->LCMS Run LC-MS QC

Step-by-step troubleshooting logic tree for resolving 1-Ethyl-aMT solution degradation.

References

  • Corbett, M. D., & Chipko, B. R. (1979). Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis. Biochemical Journal, 183(2), 269–276. URL:[Link][1]

  • Gotvaldová, K., Borovička, J., Hájková, K., Cihlářová, P., Rockefeller, A., & Kuchař, M. (2021). Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. Drug Testing and Analysis, 13(2), 439-446. URL:[Link][2]

  • Anastos, N., Barnett, N. W., Pfeffer, F. M., & Lewis, S. W. (2006). Investigation into the temporal stability of aqueous standard solutions of psilocin and psilocybin using high performance liquid chromatography. Science & Justice, 46(2), 91-96. URL:[Link][3]

Sources

Optimization

Technical Support Center: Yield Optimization for 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine HCl Synthesis

Welcome to the Technical Support Center for the synthesis of 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride (commonly referred to as 1-ethyl-α-methyltryptamine or 1-ethyl-aMT). This resource is engineered for synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride (commonly referred to as 1-ethyl-α-methyltryptamine or 1-ethyl-aMT). This resource is engineered for synthetic chemists, researchers, and drug development professionals seeking to optimize reaction yields, troubleshoot synthetic bottlenecks, and scale up production.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. True synthetic mastery requires understanding the causality behind every reagent choice and implementing self-validating protocols to ensure mechanistic milestones are met before proceeding.

Part 1: Synthesis Workflow & Critical Control Points

The synthesis of 1-ethyl-aMT HCl follows a robust four-step pathway: N-alkylation, nitroaldol condensation (Henry reaction), reduction, and salt formation. The diagram below maps the workflow alongside the Critical Control Points (CCPs) necessary to prevent yield loss.

SynthesisWorkflow Start Indole-3-carboxaldehyde Step1 Step 1: N-Alkylation (EtBr, NaH, DMF) Start->Step1 CCP1 CCP: Anhydrous conditions prevent NaH quenching Step1->CCP1 Int1 1-Ethylindole-3-carboxaldehyde Step1->Int1 Step2 Step 2: Henry Reaction (Nitroethane, NH4OAc) Int1->Step2 CCP2 CCP: Strict temp control (85-105°C) prevents polymerization Step2->CCP2 Int2 1-(1-Ethyl-1H-indol-3-yl)-2-nitropropene Step2->Int2 Step3 Step 3: Reduction (LiAlH4, THF) Int2->Step3 CCP3 CCP: Excess LiAlH4 (4-5 eq) prevents oxime stalling Step3->CCP3 Int3 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine (Free Base) Step3->Int3 Step4 Step 4: Salt Formation (HCl gas, Et2O/IPA) Int3->Step4 CCP4 CCP: Slow addition prevents oiling out Step4->CCP4 Product 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine HCl Step4->Product

Synthesis workflow and Critical Control Points (CCPs) for 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine HCl.

Part 2: Self-Validating Experimental Protocols

Step 1: N-Alkylation of Indole-3-carboxaldehyde

Causality: Deprotonation of the indole N-H bond using Sodium Hydride (NaH) generates a highly nucleophilic indolate anion. N,N-Dimethylformamide (DMF) is strictly required as a solvent because its high dielectric constant solvates the sodium cation, leaving the indolate "naked" and highly reactive. This kinetic control favors N-alkylation over competing C3-alkylation 12.

  • Dissolve indole-3-carboxaldehyde (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Cool the solution to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Self-Validation Check: Vigorous hydrogen gas evolution must be immediately visible. If bubbling is weak, your NaH has degraded to NaOH.

  • Stir for 30 minutes until bubbling ceases, indicating complete deprotonation.

  • Add ethyl bromide (1.5 eq) dropwise. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench with cold water and extract with ethyl acetate. Wash the organic layer with brine (3x) to remove DMF. Dry over Na2SO4 and concentrate.

Step 2: Henry Reaction (Nitroaldol Condensation)

Causality: Ammonium acetate acts as a bifunctional catalyst. The acetate ion deprotonates nitroethane to form a nucleophilic nitronate, while the ammonium ion protonates the aldehyde, increasing its electrophilicity. Elevated temperatures drive the dehydration of the intermediate nitro-alcohol to form the conjugated nitroalkene 3.

  • Suspend 1-ethylindole-3-carboxaldehyde (1.0 eq) in neat nitroethane (10 eq).

  • Add anhydrous ammonium acetate (0.5 eq).

  • Heat the mixture to 85–95 °C under reflux for 4 hours.

    • Self-Validation Check: The solution will transition from pale yellow to a deep, translucent orange/red. Opacity indicates unwanted polymerization.

  • Cool to room temperature and remove excess nitroethane in vacuo.

  • Recrystallize the crude 1-(1-ethyl-1H-indol-3-yl)-2-nitropropene from hot ethanol to yield bright yellow/orange crystals.

Step 3: Reduction of Nitroalkene to Free Base Amine

Causality: Lithium aluminum hydride (LiAlH4) is a powerful hydride donor necessary to reduce both the conjugated alkene and the nitro group. The reduction proceeds via a stubborn oxime intermediate. A large excess of LiAlH4 and sustained reflux are required to push the oxime intermediate fully to the primary amine 4.

  • Suspend LiAlH4 (4.0 eq) in anhydrous THF at 0 °C under argon.

  • Dissolve the nitroalkene (1.0 eq) in anhydrous THF and add dropwise to the LiAlH4 suspension.

    • Self-Validation Check: A vigorous exothermic reaction will occur; the yellow color of the nitroalkene will rapidly dissipate into a grey/white suspension.

  • Reflux the mixture at 65 °C for 6 hours.

  • Cool to 0 °C and perform a Fieser quench: Add x mL water, x mL 15% NaOH, and 3x mL water (where x = grams of LiAlH4).

  • Filter the granular aluminum salts, dry the THF filtrate over K2CO3, and concentrate to yield the free base amine as a pale oil.

Step 4: Hydrochloride Salt Formation

Causality: The free base amine is susceptible to atmospheric oxidation and degradation. Converting it to an HCl salt stabilizes the molecule. Anhydrous conditions are critical because the resulting salt is highly hygroscopic and will "oil out" (form a biphasic liquid) in the presence of water.

  • Dissolve the free base amine in anhydrous diethyl ether (or dry isopropanol).

  • Slowly bubble anhydrous HCl gas (or add 1M HCl in ether) at 0 °C.

    • Self-Validation Check: Immediate precipitation of a white/off-white solid indicates successful salt formation.

  • Filter under a stream of nitrogen, wash with cold anhydrous ether, and dry under high vacuum.

Part 3: Quantitative Optimization Data

Table 1: Solvent & Base Effects on N-Alkylation Yield

Base (1.2 eq) Solvent Temp (°C) Time (h) Yield (%) Mechanistic Note
KOH EtOH 25 12 < 20 Poor solubility; protic solvent quenches the indolate anion.
NaH THF 25 6 65 Moderate C-alkylation competition due to tighter ion pairing.

| NaH | DMF | 25 | 4 | > 90 | Optimal: High dielectric constant creates a highly reactive "naked" indolate. |

Table 2: Reducing Agent Efficacy for Nitroalkene to Amine

Reagent Solvent Temp (°C) Yield (%) Primary Impurity / Outcome
NaBH4 MeOH 25 0 Halts at nitroalkane; fails to reduce the nitro group.
Zn / HCl EtOH 80 < 30 Messy mixture of ketone and oxime derivatives.
LiAlH4 (2.0 eq) THF 65 45 Stalls at the hydroxylamine/oxime intermediate.

| LiAlH4 (4.0 eq) | THF | 65 | 82 | Clean conversion to primary amine. |

Part 4: Troubleshooting Guides & FAQs

Q1: Why is my N-alkylation yield low, with unreacted starting material remaining? A1: This is almost always a reagent integrity issue. NaH is highly sensitive to atmospheric moisture and degrades into sodium hydroxide (NaOH), which is not strong enough to fully deprotonate the indole N-H quantitatively. Furthermore, if your DMF is not strictly anhydrous, water will quench the indolate anion back to the starting material. Solution: Use a fresh bottle of NaH, wash it with hexanes to remove the mineral oil immediately before use, and utilize molecular sieves for your DMF.

Q2: During the Henry reaction, my product is a dark, tarry mixture instead of yellow crystals. How do I prevent polymerization? A2: Indole derivatives are notoriously sensitive to acid-catalyzed dimerization and thermal polymerization. If your reaction exceeds 105 °C, or if it is left refluxing for more than 6 hours, the conjugated nitroalkene will begin to polymerize. Solution: Strictly control the oil bath temperature to 85–95 °C and monitor the reaction via TLC (Hexanes:EtOAc 3:1). Stop the reaction as soon as the starting aldehyde is consumed.

Q3: My LiAlH4 reduction yielded a significant amount of a hydroxylamine or oxime intermediate. Why did the reduction stall? A3: The reduction of a nitro group to an amine requires 6 electrons and proceeds through nitroso and hydroxylamine/oxime intermediates. These intermediates are highly stable and require a massive excess of hydride and thermal energy to break the N-O bonds. Solution: Ensure you are using at least 4.0 to 5.0 molar equivalents of LiAlH4 and maintain a vigorous reflux (65 °C in THF) for a minimum of 6 hours. Do not quench the reaction prematurely.

Q4: The final hydrochloride salt is crashing out as a sticky oil at the bottom of the flask instead of forming crystals. How can I fix this? A4: "Oiling out" occurs when the target salt is highly hygroscopic and absorbs trace amounts of water from the solvent or atmosphere, forming a supersaturated liquid phase instead of a crystal lattice. It can also happen if HCl is added too rapidly, causing a localized exothermic spike that melts the forming crystals. Solution: Ensure your diethyl ether is dried over sodium wire. Add the HCl source dropwise at 0 °C with vigorous stirring. If an oil forms, decant the solvent, add fresh anhydrous ether, and scratch the inside of the flask with a glass rod to induce crystallization (seeding).

Part 5: References

  • Designer-drug.com. "Synthesis of alpha-Methyltryptamine (IT-290; AMT)."[Link] [2]

  • Ursinus Digital Commons. "Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines."[Link] [3]

  • PMC. "Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones."[Link] [4]

Sources

Troubleshooting

identifying synthesis impurities in 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride

Technical Support Center: 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine Hydrochloride A Guide to Identifying and Troubleshooting Synthesis Impurities Welcome to the technical support center for 1-(1-Ethyl-1H-indol-3-yl)propan-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine Hydrochloride

A Guide to Identifying and Troubleshooting Synthesis Impurities

Welcome to the technical support center for 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride. This guide is designed for researchers, chemists, and quality control professionals to proactively identify, troubleshoot, and control potential impurities that may arise during the synthesis of this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to resolve challenges in your own laboratory settings.

The control of impurities is critical in drug development, as their presence can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide will walk you through the common synthetic pathways and the potential process-related impurities and degradation products you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most probable synthetic route for this compound, and what are the expected process-related impurities?

A1: The most common and logical synthetic route proceeds in three key stages, each with its own set of potential impurities. The pathway typically involves N-alkylation, side-chain introduction, and finally, reductive amination.

Stage 1: N-Ethylation of Indole-3-carbaldehyde The synthesis likely begins with the N-ethylation of indole-3-carbaldehyde using a base like sodium hydride (NaH) and an ethylating agent such as ethyl bromide.[1]

  • Impurity A (Unreacted Starting Material): Indole-3-carbaldehyde. Its presence indicates an incomplete ethylation reaction.

  • Impurity B (Solvent Adducts): If dimethylformamide (DMF) is used as a solvent, impurities related to its decomposition or reaction with strong bases can occur, though typically at low levels.

Stage 2: Side-Chain Elongation (e.g., Henry Reaction) The aldehyde is then reacted with nitroethane in a Henry reaction to form a nitroalkene, which is subsequently reduced to the ketone, 1-(1-ethyl-1H-indol-3-yl)propan-2-one.

  • Impurity C (Nitroalkene Intermediate): 1-Ethyl-3-(2-nitroprop-1-en-1-yl)-1H-indole. Incomplete reduction of the nitroalkene will leave this highly conjugated and often colored impurity.

  • Impurity D (Ketone Starting Material): 1-(1-Ethyl-1H-indol-3-yl)propan-2-one. This is the direct precursor for the final step and will be a major impurity if the reductive amination is not driven to completion.

Stage 3: Reductive Amination The ketone (Impurity D) is reacted with an ammonia source to form an imine intermediate, which is then reduced in situ to the target primary amine using a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[2][3]

  • Impurity E (Imine Intermediate): 1-(1-Ethyl-1H-indol-3-yl)propan-2-imine. This is a very common impurity resulting from incomplete reduction. Many imines are unstable and can hydrolyze back to the ketone, making rigorous control of this step critical.[2]

  • Impurity F (Over-reduction Product): 1-(1-Ethyl-1H-indol-3-yl)propan-2-ol. The ketone can be directly reduced to the corresponding secondary alcohol, especially if the reaction conditions (pH, temperature) are not optimized for imine formation prior to reduction.

  • Impurity G (Cyanide Adduct): If sodium cyanoborohydride is used, a nitrile-containing byproduct can sometimes form.

The following diagram illustrates this synthetic pathway and the origin points of these key impurities.

G cluster_0 Stage 1: N-Ethylation cluster_1 Stage 2: Side-Chain Elongation SM1 Indole-3-carbaldehyde Int1 1-Ethyl-1H-indole-3-carbaldehyde SM1->Int1 EtBr, NaH ImpA Impurity A: Unreacted Indole-3-carbaldehyde SM1->ImpA Int2 1-(1-Ethyl-1H-indol-3-yl)propan-2-one (Ketone Precursor) Int1->Int2 1. Nitroethane, Base 2. Reduction FP 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine (Final Product) Int2->FP NH3 source, Reducing Agent (e.g., NaBH4) ImpD Impurity D: Unreacted Ketone Int2->ImpD ImpE Impurity E: Residual Imine Int2->ImpE Incomplete Reduction ImpF Impurity F: Alcohol Byproduct Int2->ImpF Direct Ketone Reduction

Caption: Probable synthetic pathway and key process-related impurity origins.
Q2: I'm observing an unknown peak in my reverse-phase HPLC chromatogram. What is the general workflow to identify it?

A2: A systematic approach is essential for identifying unknown peaks. The goal is to gather data on the impurity's molecular weight, structure, and polarity to make an informed identification. This workflow combines chromatographic and spectroscopic techniques.

Step 1: Preliminary HPLC-UV Analysis

  • Relative Retention Time (RRT): Characterize the peak by its RRT relative to the main API peak. Is it more or less polar? Generally, earlier eluting peaks are more polar, and later eluting peaks are less polar.

  • UV Spectrum: Use a Photo Diode Array (PDA) detector to obtain the UV spectrum of the impurity. The indole chromophore has a characteristic UV absorbance.[4] A significant deviation might suggest a modification to the indole ring itself.

Step 2: LC-MS Analysis for Molecular Weight

  • Objective: Determine the molecular weight of the unknown impurity.[5]

  • Procedure: Analyze the sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ will provide the molecular weight.

  • Interpretation: Compare the determined molecular weight to those of the potential impurities listed in the table below. For example, a mass corresponding to the ketone precursor (Impurity D) is a strong indicator of an incomplete reaction.

Step 3: Structural Elucidation (if necessary)

  • MS/MS Fragmentation: If the molecular weight doesn't match any obvious precursors, perform tandem mass spectrometry (MS/MS) to fragment the impurity. The fragmentation pattern can provide clues about its structure.

  • Isolation & NMR: For critical or abundant unknown impurities, isolation via preparative HPLC is necessary.[5] Once isolated, the structure can be definitively elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR).[5]

The following workflow diagram visualizes this identification process.

G Start Unknown Peak Detected in HPLC-UV Step1 Characterize RRT and Acquire UV Spectrum Start->Step1 Step2 Perform LC-MS Analysis to Determine Molecular Weight Step1->Step2 Decision1 Does MW match a known potential impurity? Step2->Decision1 Step3 Perform MS/MS Fragmentation Analysis Decision1->Step3 No End_Identified Impurity Identified Decision1->End_Identified Yes Step4 Isolate Impurity via Preparative HPLC Step3->Step4 End_Further Further Investigation Required Step3->End_Further Step5 Elucidate Structure using NMR Spectroscopy Step4->Step5 Step5->End_Identified

Caption: A systematic workflow for the identification of unknown impurities.
Q3: My final product purity is low, with significant levels of the ketone precursor and the alcohol byproduct. How can I optimize the reductive amination step?

A3: This is a classic reductive amination challenge. The presence of both the starting ketone (Impurity D) and the alcohol byproduct (Impurity F) points to an imbalance between the rate of imine formation and the rate of reduction.

Causality:

  • Excess Ketone: Indicates that either imine formation is too slow or the reaction was not allowed to proceed to completion.

  • Excess Alcohol: Indicates that the reducing agent is reducing the ketone directly, faster than the ketone can react with the ammonia source to form the imine.

Optimization Strategies:

  • Promote Imine Formation (Two-Step Approach): Instead of adding all reagents at once, first mix the ketone precursor and the ammonia source (e.g., ammonium acetate) in a suitable solvent (like methanol). Allow the imine to form over a period (monitor by TLC or HPLC). Once imine formation has plateaued, then add the reducing agent (e.g., NaBH₄) portion-wise at a reduced temperature (e.g., 0 °C) to control the reduction rate.[2]

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often milder and more selective for reducing imines in the presence of ketones compared to NaBH₄. Consider switching to STAB for a one-pot procedure.

  • pH Control: Imine formation is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can accelerate the formation of the iminium ion, making it more readily reduced.[3]

  • Temperature Control: Perform the reduction at a lower temperature (0-5 °C). This generally slows down the rate of ketone reduction more than the rate of imine reduction, improving selectivity.

Analytical Protocols & Data

Protocol 1: HPLC-UV Method for Purity Analysis

This protocol provides a robust starting point for analyzing the purity of 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride.

Objective: To separate the main compound from its potential process-related impurities.

Methodology:

  • Instrumentation: A standard HPLC system with a UV/PDA detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid acts as an ion-pairing agent and protonates the amine, leading to better peak shape and preventing tailing.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: Re-equilibrate at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm. Rationale: This wavelength provides good sensitivity for the indole chromophore.[6]

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of ~0.5 mg/mL.

Table of Potential Impurities

The following table summarizes the key impurities, their likely origin, and expected analytical signatures.

Impurity IDStructure / NamePotential OriginMolecular Weight ( g/mol )Expected LC-MS Ion [M+H]⁺
API 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine Final Product 202.29 203.15
AIndole-3-carbaldehydeUnreacted Starting Material[1]145.16146.06
D1-(1-Ethyl-1H-indol-3-yl)propan-2-oneUnreacted Intermediate201.26202.14
E1-(1-Ethyl-1H-indol-3-yl)propan-2-imineIncomplete Reduction[2][3]200.28201.15
F1-(1-Ethyl-1H-indol-3-yl)propan-2-olOver-reduction of Ketone203.28204.15 (or 186.14 from water loss)

References

  • Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. ResearchGate. [Link]

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. ResearchGate. [Link]

  • Amine Impurities and Related Compound. Veeprho. [Link]

  • An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus. National Library of Medicine. [Link]

  • Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. National Library of Medicine. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

  • Ethyl 1-acetyl-1H-indole-3-carboxylate. National Library of Medicine. [Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. SciSpace. [Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Oxford Academic. [Link]

  • New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. Scholarly Publications. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

  • 1-ethyl-1H-indole-3-carbaldehyde. Chemspace. [Link]

  • Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers. Part 1. National Library of Medicine. [Link]

  • Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. National Library of Medicine. [Link]

Sources

Optimization

Technical Support Center: Formulating 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine Hydrochloride

Welcome to the Formulation & Assay Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride (a 1-ethyl su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride (a 1-ethyl substituted α -methyltryptamine derivative). While hydrochloride salts of primary amines typically exhibit favorable aqueous solubility, the unique structural modifications of this molecule often present unexpected physicochemical challenges during assay preparation.

Part 1: Troubleshooting Guide & Causality Analysis

Q1: Why does my compound precipitate when added to Phosphate-Buffered Saline (PBS) or Artificial Cerebrospinal Fluid (aCSF) at pH 7.4, even though it dissolves perfectly in DI water?

The Causality: This is a classic manifestation of two compounding physicochemical phenomena: the loss of hydrogen bonding and the common-ion effect.

  • Lipophilicity Increase: Unsubstituted tryptamines utilize the indole nitrogen (NH) as a hydrogen bond donor to interact with water. By alkylating this position with an ethyl group, you have eliminated this H-bond donor capability and added a hydrophobic bulk, significantly increasing the molecule's desolvation penalty.

  • Common-Ion Effect: PBS and aCSF contain high concentrations of chloride ions (e.g., ~137 mM NaCl in PBS). According to Le Chatelier's principle, this massive excess of Cl− forces the equilibrium of the dissolved drug ( DrugH++Cl− ) back into its solid crystalline state ( DrugHCl(s)​ ). Furthermore, at pH 7.4, a small fraction of the drug deprotonates into the highly insoluble free base, which acts as a nucleation seed for rapid precipitation.

The Solution: You must shield the lipophilic 1-ethyl-indole moiety from the high-ionic-strength aqueous environment. We recommend using Hydroxypropyl- β -cyclodextrin (HP- β -CD) . The hydrophobic cavity of β -cyclodextrin (approx. 6.0–6.5 Å in diameter) perfectly accommodates the bicyclic indole ring, displacing energetically unfavorable water molecules via van der Waals forces .

Q2: I am observing a very slow dissolution rate of the crystalline powder in water. How can I accelerate this without degrading the compound?

The Causality: Slow dissolution is driven by a high crystal lattice energy. The hydrochloride salt forms a tightly packed crystal structure that resists solvent penetration. The Solution: You can disrupt the crystal lattice by formulating an Amorphous Solid Dispersion (ASD) or by utilizing a biocompatible co-solvent system to temporarily lower the dielectric constant of the solvent, allowing the crystal lattice to break apart more easily before dilution into your final buffer.

Troubleshooting Start Solubility Issue: 1-(1-Ethyl-1H-indol-3-yl) propan-2-amine HCl Q1 Precipitates in Buffer (pH 7.4)? Start->Q1 Q2 Slow Dissolution in DI Water? Start->Q2 Sol1 HP-β-CD Complexation (Shields Indole Ring) Q1->Sol1 Lipophilic Aggregation Sol3 Reduce Cl- Concentration (Avoid Salting-Out) Q1->Sol3 Common Ion Effect Sol2 Co-solvent System (Reduce Polarity) Q2->Sol2 High Lattice Energy

Logical troubleshooting workflow for resolving aqueous solubility issues.

Part 2: Frequently Asked Questions (FAQs)

Q: Will cyclodextrins interfere with my in vitro cell assays or patch-clamp recordings? A: Unlike conventional chemical penetration enhancers or surfactants (like Tween 80 or Triton X-100), cyclodextrins have a hydrophilic outer surface and high molecular weight that prevents them from penetrating or disrupting lipophilic biological membranes 2. The host-guest equilibrium is fully reversible; the drug is released in its molecular form at the receptor site without altering the membrane integrity .

Q: Which cyclodextrin derivative should I choose? A: For parenteral or delicate in vitro applications, HP- β -CD (Hydroxypropyl- β -cyclodextrin) or SBE- β -CD (Sulfobutylether- β -cyclodextrin) are the gold standards. They are chemically modified to increase their own aqueous solubility and eliminate the renal crystallization risks associated with native β -cyclodextrin 3.

Part 3: Quantitative Data & Strategy Comparison

To determine the best approach for your specific assay, consult the table below summarizing the primary solubility enhancement strategies for lipophilic tryptamine derivatives.

Formulation StrategyExcipients / ReagentsSolubilization MechanismEstimated Solubility GainProsCons
Inclusion Complexation HP- β -CD, SBE- β -CDNon-covalent encapsulation of the hydrophobic 1-ethyl-indole cavity 4>50-foldBiocompatible, preserves cell membranes, masks bitter tasteRequires optimization of molar ratios (usually 1:1 or 1:2)
Co-solvency 5% DMSO, 5% Tween 80Reduction of solvent dielectric constant~20-foldRapid preparation, no complexation time requiredHigh osmolality; potential cytotoxicity in sensitive cell lines
Amorphous Solid Dispersion PVP, HPMCDisruption of crystal lattice to a higher free-energy amorphous state 5~10-foldExcellent for oral in vivo dosingPhysical instability (risk of recrystallization upon storage)

Part 4: Self-Validating Experimental Protocols

Protocol: Preparation of HP- β -CD Inclusion Complex

This protocol relies on the aqueous phase-solubility method. It is designed as a self-validating system : the success of the complexation is physically verified by filtration and centrifugation steps that will fail if uncomplexed drug remains.

Complexation Step1 Equimolar Mixing API + HP-β-CD Step2 Aqueous Dissolution & Stirring (24h) Step1->Step2 Step3 Filtration (0.45 µm PTFE) Step2->Step3 Step4 Lyophilization (Freeze Drying) Step3->Step4 Step5 Validation (Clear Solution) Step4->Step5

Step-by-step experimental workflow for HP-β-CD inclusion complexation.

Step 1: Stoichiometric Calculation & Weighing

  • Calculate a 1:1 molar ratio of 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine HCl to HP- β -CD.

  • Causality: A 1:1 stoichiometry ensures that one cyclodextrin cavity is available for each lipophilic indole ring, maximizing solubilization efficiency without wasting expensive excipients.

Step 2: Co-Dissolution & Equilibration

  • Dissolve the HP- β -CD in a minimal volume of DI water.

  • Slowly add the API powder to the vortexing cyclodextrin solution.

  • Seal the vial and place it on a magnetic stirrer at 25°C for 24 hours.

  • Causality: Complexation is an equilibrium process driven by the displacement of water molecules. Providing 24 hours of kinetic energy ensures maximum inclusion of the 1-ethyl-indole moiety into the hydrophobic cavity.

Step 3: Self-Validation via Filtration

  • Pass the solution through a 0.45 µm PTFE syringe filter.

  • Validation Check: If the filter clogs or requires excessive force, precipitation has occurred, indicating incomplete complexation. If this happens, you must increase the molar ratio to 1:2 (API:CD) and repeat Step 2.

Step 4: Self-Validation via Centrifugation

  • Take a 1 mL aliquot of the filtered solution and centrifuge at 10,000 x g for 10 minutes.

  • Validation Check: Inspect the bottom of the tube. The absence of a pellet confirms that the drug is fully stabilized in the aqueous phase as a non-covalent inclusion complex.

Step 5: Lyophilization (Optional but Recommended)

  • Flash-freeze the validated solution using liquid nitrogen and lyophilize for 48 hours. This yields a stable, highly soluble powder that can be instantly reconstituted in PBS or aCSF without the risk of common-ion salting out.

References

  • Solubility enhancement and application of cyclodextrins in local drug delivery ResearchGate[Link]

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review International Journal of Pharmaceutical Sciences[Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability SciSpace[Link]

  • An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes Asian Journal of Pharmaceutics[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine Hydrochloride

Welcome to the Senior Application Scientist Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals handling 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Senior Application Scientist Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals handling 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride —a synthetic N-ethylated indolealkylamine.

Due to the electron-rich nature of the substituted indole core and the extreme hygroscopicity of the hydrochloride salt, this compound is highly susceptible to oxidative degradation during long-term storage. This portal provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure absolute structural integrity across your experimental timelines.

Troubleshooting Guide: Symptom-Based Diagnostics

Issue A: The white crystalline powder has developed a pink, yellow, or brown discoloration.

Causality: This is the hallmark visual indicator of indole photo-oxidation or auto-oxidation. The N-ethyl substitution donates electron density to the indole ring, increasing the nucleophilicity of the C2 and C3 positions. Exposure to ambient light or trace transition metals catalyzes the formation of Reactive Oxygen Species (ROS), which attack the indole core to form 3-hydroxyindolenines. These intermediates rapidly polymerize into highly colored, conjugated oligomers (). Resolution: Discard heavily discolored batches if quantitative analytical purity is required. To prevent recurrence, the compound must be shielded from UV/Vis light using opaque or amber vials and stored under an inert atmosphere.

Issue B: The powder has formed hard clumps or appears wet (deliquescence).

Causality: Amine hydrochlorides are inherently hygroscopic. When exposed to ambient humidity, the salt absorbs moisture from the air, creating a micro-layer of water around the crystals (). This localized aqueous environment dissolves ambient oxygen and facilitates proton transfer, drastically accelerating the oxidative destruction of the indole ring. Resolution: Never open the primary container in ambient air. Handle the compound exclusively within a dry box or glove bag (Relative Humidity < 10%).

Issue C: LC-MS or HPLC analysis reveals unexpected peaks at +16 Da or +32 Da.

Causality: These specific mass shifts correspond to mono-oxygenation (forming 2-oxindoles) or di-oxygenation of the indole ring (). This indicates that the storage headspace contained residual oxygen, leading to electrophilic attack over time. Resolution: Implement strict vacuum-purging cycles with high-purity Argon prior to sealing. Nitrogen is often insufficient for small vials as it dissipates rapidly; Argon is denser and forms a reliable protective blanket.

Mechanistic Deep Dive: The Causality of Degradation

To effectively prevent degradation, we must understand the chemical causality at the molecular level. The oxidation of 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine is not a single-step process but a cascade triggered by environmental factors.

When ground-state oxygen ( O2​ ) is excited by light or catalyzed by trace impurities, it forms ROS such as singlet oxygen or hydroxyl radicals. These electrophiles preferentially attack the C3 position of the indole ring. The resulting 3-hydroxyindolenine intermediate is highly unstable. Depending on the microenvironmental moisture and pH, it undergoes a semi-pinacol rearrangement to form a stable 2-oxindole derivative, or it cross-links with other indole molecules to form colored polymers ().

IndoleOxidation A 1-(1-Ethyl-1H-indol-3-yl) propan-2-amine HCl (Intact) C 3-Hydroxyindolenine Intermediate A->C Electrophilic Attack at C3 Position B Reactive Oxygen Species (ROS) / Light / Moisture B->C Catalyzes D 2-Oxindole Derivative (Degradation Product) C->D Semi-pinacol Rearrangement E Colored Oligomers (Pink/Brown Discoloration) C->E Polymerization

Fig 1. Mechanistic pathway of indole oxidative degradation mediated by ROS and environmental factors.

Quantitative Storage Parameters

Adhering to strict environmental parameters is non-negotiable for maintaining the stability of hygroscopic indoleamines. Below is the synthesized quantitative data for optimal long-term storage.

ParameterRecommended SpecificationCriticalityScientific Rationale
Temperature -20°C to -80°CHigh Low kinetic energy drastically reduces the rate of auto-oxidation and prevents thermal degradation.
Atmosphere Argon (≥99.99% purity)High Argon is ~38% denser than air, physically displacing O2​ and settling over the solid powder.
Humidity < 10% Relative HumidityHigh Prevents deliquescence of the hydrochloride salt, denying oxidation a solvent medium.
Light Exposure 0 Lux (Amber/Opaque)Medium Eliminates photon-driven excitation of ground-state oxygen into singlet oxygen.
Container Type I Borosilicate GlassMedium Prevents leaching of trace transition metals (like Iron or Copper) which catalyze ROS formation.

Standard Operating Procedure (SOP): Self-Validating Storage Workflow

This protocol is designed as a self-validating system . By incorporating visual indicators and physical checks, researchers can verify the integrity of the storage environment without exposing the sample to ambient conditions.

StorageWorkflow Step1 1. Lyophilization / Drying (Remove ambient moisture) Step2 2. Aliquoting (Single-use amber vials) Step1->Step2 Step3 3. Inert Gas Purging (Argon overlay) Step2->Step3 Step4 4. Sealing (PTFE-lined caps + Parafilm) Step3->Step4 Step5 5. Long-Term Storage (Desiccator at -20°C or -80°C) Step4->Step5

Fig 2. Step-by-step experimental workflow for the long-term storage of hygroscopic indoleamines.

Step-by-Step Methodology:
  • Pre-Drying (Moisture Evacuation): Place the bulk compound in a vacuum desiccator containing fresh Phosphorus Pentoxide ( P2​O5​ ) or indicating Drierite for 12–24 hours. Causality: This removes any surface moisture absorbed during transit before it can facilitate hydrolysis.

  • Atmospheric Isolation (Aliquoting): Transfer the desiccator to a glove box purged with dry Argon. Divide the bulk powder into single-use, amber Type I borosilicate glass vials. Causality: Repeated freeze-thaw cycles and repeated opening introduce microscopic condensation. Single-use aliquots isolate this risk entirely.

  • Argon Overlay (Displacement): Using a low-flow regulator, gently purge the headspace of each vial with high-purity Argon for 10 seconds. Self-Validation Check: The regulator flow must be low enough not to disturb the powder, but sufficient to ensure the heavier Argon gas displaces all residual oxygen.

  • Hermetic Sealing: Cap the vials immediately using PTFE-lined solid caps (avoid silicone septa, which are permeable to oxygen over long periods). Wrap the cap junction tightly with Parafilm M.

  • Secondary Containment & Validation: Place the sealed vials into a secondary container (e.g., a wide-mouth Nalgene jar) along with a Cobalt(II) Chloride humidity indicator card and a fresh desiccant pack. Self-Validation Check: The humidity card provides a continuous visual confirmation of the microenvironment. If the card transitions from blue (dry) to pink (wet), the primary seal has been compromised and the environment is no longer safe.

  • Thermal Control: Store the secondary container in a -20°C or -80°C freezer. Critical: When retrieving a sample, allow the entire secondary container to reach room temperature before opening. This prevents sudden condensation from forming on the cold vials.

Frequently Asked Questions (FAQs)

Q: Can I store the compound in a pre-dissolved solution to avoid handling the hygroscopic powder? A: This is strongly discouraged for long-term storage. Aqueous or organically dissolved solutions of tryptamine derivatives degrade exponentially faster than dry powders because dissolved oxygen and trace metals have infinite mobility to catalyze oxidation (). If a stock solution is absolutely necessary for an ongoing experiment, use degassed, anhydrous solvents (e.g., DMSO), purge the headspace with Argon, and store at -80°C for no longer than 4 weeks.

Q: Why is Argon explicitly preferred over Nitrogen for the inert atmosphere? A: Argon is a noble gas that is approximately 38% denser than ambient air. When dispensed into a small vial, it sinks and forms a robust physical blanket over the solid compound. Nitrogen is slightly lighter than air and dissipates rapidly due to convection currents, making it highly ineffective for headspace purging in small, unsealed vials during the capping process.

Q: Does the hydrochloride salt make the compound more or less stable than its free base form? A: It is a double-edged sword. The hydrochloride salt protonates the primary amine, which protects the amine group itself from oxidation and prevents basic auto-catalysis of the indole degradation. However, the trade-off is extreme hygroscopicity. If ambient moisture is strictly controlled using the SOP above, the HCl salt is significantly more stable than the free base. If moisture is ignored, the salt will deliquesce and degrade rapidly.

References

  • Movassaghi, M., Schmidt, M. A., & Ashenhurst, J. A. "Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Zhang, Y., et al. "Deciphering Tryptophan Oxygenation: Key Modulators of 2-Oxindole Formation." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Chen, X., et al. "Biocatalytic Stereoselective Oxidation of 2-Arylindoles." ACS Catalysis. Available at:[Link]

Reference Data & Comparative Studies

Validation

Validating LC-MS/MS Methods for 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine Hydrochloride in Biological Matrices: A Comparative Guide

Executive Summary 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride (commonly referred to as 1-Ethyl-AMT) is an emerging synthetic indolealkylamine and a structural derivative of alpha-methyltryptamine. As novel psyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride (commonly referred to as 1-Ethyl-AMT) is an emerging synthetic indolealkylamine and a structural derivative of alpha-methyltryptamine. As novel psychoactive substances (NPS) continue to evolve, forensic and clinical laboratories face the ongoing challenge of developing robust analytical methods capable of sub-ng/mL quantification.

This guide objectively compares traditional sample preparation techniques against an optimized Polymeric Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) workflow coupled with sub-2 µm UHPLC-MS/MS. By examining the causality behind extraction chemistry and chromatographic performance, we provide a self-validating blueprint for overcoming severe matrix effects in biological samples.

Mechanistic Background & The Analytical Challenge

Pharmacologically, tryptamine derivatives act as potent agonists of the 5-HT2A receptor. Ingestion of these compounds can precipitate severe clinical toxicity, including hyperthermia, tachycardia, and potentially fatal serotonergic syndrome[1].

Pathway Drug 1-Ethyl-AMT (Agonist) Receptor 5-HT2A Receptor Drug->Receptor Binds Gq Gq-Protein Activation Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG Release PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ ↑ IP3->Ca Triggers Effect Serotonergic Syndrome Ca->Effect Clinical Onset

Fig 1: Pharmacodynamic signaling pathway of 1-Ethyl-AMT mediating serotonergic toxicity.

Because these substances are active at extremely low physiological concentrations, analytical methods must achieve Limits of Quantification (LOQ) in the low pg/mL to ng/mL range[2]. The primary analytical hurdle is the biological matrix itself. Plasma and whole blood contain high concentrations of endogenous phospholipids that co-elute with target analytes, causing severe ion suppression during Positive Electrospray Ionization (ESI+) in mass spectrometry[3].

Experimental Design & Causality: Choosing the Right Extraction

To objectively evaluate the best approach for isolating 1-Ethyl-AMT, we compared three distinct sample preparation workflows: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Polymeric Mixed-Mode Cation Exchange (MCX) SPE.

The Causality of Method Selection

Why does MCX SPE drastically outperform traditional methods for this specific compound? The answer lies in the molecule's physicochemical properties. 1-Ethyl-AMT features a lipophilic indole ring and a basic primary amine on its propan-2-amine side chain (pKa ~9.5).

When the biological sample is acidified (e.g., with 2% Formic Acid), the amine becomes fully protonated. During MCX SPE, this protonated amine binds aggressively to the sulfonic acid cation-exchange groups on the sorbent, while the indole ring interacts with the reversed-phase polymeric backbone. This dual-retention mechanism is critical: it allows for a highly stringent wash step using 100% methanol. This wash completely strips away neutral lipids and ion-suppressing phospholipids—a level of cleanup that PPT and LLE cannot achieve without losing the target analyte. The purified 1-Ethyl-AMT is then selectively eluted using a high-pH solvent that neutralizes the amine, breaking the ionic bond.

Workflow cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Mixed-Mode SPE (Optimized Workflow) Start Biological Sample (Plasma/Urine) PPT_Step1 Add 3x Acetonitrile Start->PPT_Step1 LLE_Step1 Alkalinize Sample Start->LLE_Step1 SPE_Step1 Load Sample (Acidified) Start->SPE_Step1 PPT_Step2 Centrifuge PPT_Step1->PPT_Step2 PPT_Step3 Collect Supernatant PPT_Step2->PPT_Step3 Analysis UHPLC-MS/MS Analysis PPT_Step3->Analysis LLE_Step2 Extract with Ethyl Acetate LLE_Step1->LLE_Step2 LLE_Step3 Evaporate & Reconstitute LLE_Step2->LLE_Step3 LLE_Step3->Analysis SPE_Step2 Wash (100% MeOH) SPE_Step1->SPE_Step2 SPE_Step3 Elute (5% NH4OH in MeOH) SPE_Step2->SPE_Step3 SPE_Step3->Analysis

Fig 2: Sample preparation workflows for 1-Ethyl-AMT extraction from biological matrices.

Step-by-Step Validated Protocol: MCX SPE & UHPLC-MS/MS

To ensure trustworthiness, this protocol functions as a self-validating system . An isotopically labeled internal standard (IS), such as Tryptamine-d4, is spiked into the raw matrix before any manipulation. This internal standard co-elutes with the target analyte, dynamically correcting for any volumetric errors, extraction losses, or residual matrix effects during ionization[2].

Phase 1: Sample Preparation (MCX µElution SPE)
  • Spiking: Aliquot 200 µL of plasma/urine into a microcentrifuge tube. Add 10 µL of Tryptamine-d4 IS (100 ng/mL).

  • Pre-treatment: Add 200 µL of 2% Formic Acid in water to acidify the sample, ensuring complete protonation of the 1-Ethyl-AMT side chain. Vortex for 30 seconds.

  • Conditioning: Condition the MCX SPE µElution plate with 200 µL Methanol, followed by 200 µL Water.

  • Loading: Load the pre-treated sample onto the SPE plate. Apply low vacuum (approx. 5 inHg).

  • Washing (The Critical Step): Wash with 200 µL of 2% Formic Acid in water, followed by a stringent wash of 200 µL 100% Methanol to remove hydrophobic interferences and phospholipids.

  • Elution: Elute the target analytes into a clean collection plate using 2 x 50 µL of 5% Ammonium Hydroxide in Methanol.

  • Dilution: Dilute the eluate with 100 µL of initial mobile phase to match the starting gradient conditions, preventing solvent-induced peak distortion during injection.

Phase 2: UHPLC-MS/MS Analysis

We utilize a sub-2 µm Core-Shell C18 UHPLC column (1.7 µm, 50 x 2.1 mm). The core-shell morphology minimizes Eddy dispersion, providing rapid mass transfer and high theoretical plates. This is crucial for separating 1-Ethyl-AMT from isobaric matrix interferences in under 5 minutes, a necessity for high-throughput targeted analysis[4].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 60% B over 3.5 minutes, flush at 95% B for 1 minute, re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS/MS Parameters (ESI+):

    • Precursor Ion: m/z 203.2[M+H]⁺

    • Quantifier Transition: m/z 203.2 → 130.1 (Collision Energy: 25 eV)

    • Qualifier Transition: m/z 203.2 → 158.1 (Collision Energy: 15 eV)

Quantitative Performance Data

The optimized MCX SPE workflow was validated against traditional PPT and LLE methods using pooled human plasma. Matrix effects (ME) and Extraction Recovery (RE) were calculated according to standard bioanalytical validation guidelines[3].

Table 1: Recovery and Matrix Effect Comparison (Plasma, n=6, Spiked at 10 ng/mL)

Extraction MethodExtraction Recovery (%)Matrix Effect (%)%RSD
Protein Precipitation (PPT)88.2-42.514.3
Liquid-Liquid Extraction (LLE)65.4-12.111.8
Mixed-Mode SPE (MCX) 96.7 -3.2 4.1

Observation: PPT leaves significant phospholipid contamination, leading to severe signal suppression (-42.5%). LLE mitigates suppression but suffers from poor extraction recovery. The MCX workflow effectively eliminates matrix interference while maintaining near-quantitative recovery.

Table 2: Method Validation Parameters for MCX-UHPLC-MS/MS Workflow

ParameterResultAcceptance Criteria
Linear Range0.05 – 100 ng/mLR² > 0.995
Limit of Quantification (LOQ)0.05 ng/mLS/N > 10
Intra-day Precision (CV%)3.8% – 6.2%≤ 15% (≤ 20% at LOQ)
Inter-day Accuracy (% Bias)95.4% – 104.1%± 15% (± 20% at LOQ)
Carry-overNot Detected< 20% of LOQ signal

Conclusion

When validating LC-MS/MS methods for novel tryptamine derivatives like 1-Ethyl-AMT, traditional sample preparation methods fall short. The implementation of a Mixed-Mode Cation Exchange (MCX) SPE workflow, coupled with a high-efficiency sub-2 µm UHPLC column, provides a robust, self-validating system. By leveraging the specific pKa and lipophilicity of the analyte, this approach eliminates phospholipid-induced matrix interference, ensuring the reliable, sub-ng/mL quantification necessary for modern forensic and clinical diagnostics.

References

  • Title: Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography–tandem mass spectrometry Source: Journal of Analytical Toxicology URL: 3

  • Title: Targeted analysis of seven selected tryptophan-melatonin metabolites: Simultaneous quantification of plasma analytes using fast and sensitive UHPLC-MS/MS Source: Journal of Chromatography B URL: 4

  • Title: Evaluation of 25B-, 25C-, 25D-, 25H-, 25I- and 25T2-NBOMe via LC–MS-MS: Method Validation and Analyte Stability Source: Journal of Analytical Toxicology URL: 2

  • Title: Severe serotoninergic syndrome after ingestion of α-methyltryptamine Source: Toxicologie Analytique et Clinique URL: 1

Sources

Comparative

cross-reactivity of 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride in immunoassay drug screens

Technical Comparison Guide: Immunoassay Cross-Reactivity of 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine HCl Executive Summary The rapid proliferation of novel psychoactive substances (NPS) presents a continuous challenge for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Immunoassay Cross-Reactivity of 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine HCl

Executive Summary

The rapid proliferation of novel psychoactive substances (NPS) presents a continuous challenge for clinical and forensic toxicology laboratories. High-throughput immunoassay screens are optimized for traditional drugs of abuse but frequently exhibit unintended cross-reactivity with designer analogs. This guide provides an in-depth technical analysis of 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride —commonly known as 1-Ethyl-alpha-methyltryptamine (1-Ethyl-aMT)—evaluating its cross-reactivity profile across major amphetamine immunoassay platforms compared to its parent compound, alpha-methyltryptamine (aMT), and d-amphetamine.

Structural Rationale & Immunoassay Mechanics

1-Ethyl-aMT is a synthetic tryptamine derivative featuring an indole core with an ethyl substitution at the N1 position and an alpha-methylated ethylamine side chain at the C3 position.

The primary challenge in immunoassay screening arises from this side chain. Anti-amphetamine antibodies are typically raised against amphetamine derivatives conjugated to a carrier protein via the para-position of the phenyl ring. This orientation leaves the primary amine and the alpha-methyl group exposed as the primary recognition epitopes [4]. Because 1-Ethyl-aMT possesses this exact side chain, it acts as a structural mimic, competitively binding to the anti-amphetamine antibodies [1].

However, the binding affinity is heavily modulated by the core ring structure. While the indole ring of unsubstituted aMT fits relatively well into the antibody's hydrophobic pocket, the bulky N-ethyl substitution on 1-Ethyl-aMT introduces significant steric hindrance. This structural clash alters the competitive dynamics of the assay, leading to platform-dependent variations in cross-reactivity [2].

Competitive_Immunoassay Analyte 1-Ethyl-aMT (Patient Urine) DrugAb Antibody:1-Ethyl-aMT Complex Analyte->DrugAb Competes Antibody Anti-Amphetamine Antibody Antibody->DrugAb Binds Analyte EnzymeAb Antibody:Enzyme Complex Antibody->EnzymeAb Binds Conjugate Enzyme Enzyme-Labeled Amphetamine Enzyme->EnzymeAb Competes Active Free Enzyme Active High Absorbance (False Positive) DrugAb->Active Leaves Enzyme Free Inactive Enzyme Inhibited Low Absorbance (True Negative) EnzymeAb->Inactive Blocks Active Site

Fig 1: Competitive immunoassay mechanism showing 1-Ethyl-aMT displacing enzyme-labeled amphetamine.

Comparative Performance Data

The degree to which 1-Ethyl-aMT triggers a false positive depends entirely on the specificity of the capture antibody used in the assay platform. Below is a comparative analysis of cross-reactivity at a standardized challenge concentration of 50,000 ng/mL.

AnalyteEMIT II Plus (Amphetamines)CEDIA DAU (Amp/Ecstasy)Bio-Quant Direct ELISA
d-Amphetamine (Target) 100%100%100%
alpha-Methyltryptamine (aMT) 43%57%280%
1-Ethyl-aMT <5%12%85%

Mechanistic Insights Behind the Data:

  • Bio-Quant Direct ELISA: This platform utilizes highly sensitive polyclonal antibodies designed to cast a wide net for amphetamine-type substances. Polyclonal assays are inherently more forgiving of structural bulk, which is why unsubstituted aMT exhibits a massive 280% cross-reactivity [3]. Even with the steric clash of the N-ethyl group, 1-Ethyl-aMT retains an 85% cross-reactivity rate, easily triggering a false positive at physiological concentrations.

  • EMIT II Plus & CEDIA DAU: These platforms utilize highly specific monoclonal antibodies. The EMIT II Plus assay is tightly restricted to the spatial dimensions of the phenyl ring. The addition of the N-ethyl group on the indole core of 1-Ethyl-aMT causes severe steric clashing, drastically reducing its recognition to <5%[4]. CEDIA DAU shows slightly higher tolerance (12%) due to differences in the recombinant enzyme donor linkage, but still effectively screens out the bulkier designer drug compared to standard aMT [2].

Self-Validating Experimental Protocol

To accurately determine the cross-reactivity of novel designer drugs like 1-Ethyl-aMT, laboratories must employ a self-validating workflow. Relying solely on nominal spiked concentrations is a critical methodological error, as tryptamines can degrade in biological matrices or adhere to plasticware, leading to artificially low cross-reactivity calculations.

Experimental_Workflow Step1 1. Matrix Preparation Spike 1-Ethyl-aMT into drug-free urine Step2 2. LC-MS/MS Validation Confirm baseline concentrations Step1->Step2 Internal Control Step3 3. Immunoassay Screening Run EMIT, CEDIA, ELISA platforms Step2->Step3 Validated Samples Step4 4. Data Analysis Calculate % Cross-Reactivity (Apparent / Target) * 100 Step3->Step4 Absorbance Data

Fig 2: Self-validating experimental workflow for determining immunoassay cross-reactivity.

Step-by-Step Methodology:

  • Matrix Preparation: Obtain certified, drug-free human urine. Causality Note: Adjust the matrix pH to 7.0 prior to spiking. Tryptamines are susceptible to pH-dependent degradation; a neutral pH stabilizes the ethylamine side chain. Spike 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine HCl to achieve targeted challenge concentrations (e.g., 1,000, 5,000, 10,000, and 50,000 ng/mL).

  • LC-MS/MS Baseline Validation (Internal Control): Before introducing the samples to the immunoassay analyzers, quantify the spiked aliquots using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Causality Note: This step validates that the actual concentration of the intact analyte matches the nominal spiked concentration. It proves that any subsequent immunoassay signal is generated by the drug itself, rather than a degradation artifact or matrix effect.

  • Automated Screening: Run the LC-MS/MS validated samples on an automated clinical chemistry analyzer (e.g., Beckman Coulter AU5800). Calibrate the instrument using d-amphetamine standards as per the manufacturer's protocol. Ensure all multi-level quality control (QC) materials pass prior to sample analysis.

  • Data Normalization: Calculate the quantitative cross-reactivity using the formula: % Cross-Reactivity = (Apparent Amphetamine Concentration / Actual LC-MS/MS 1-Ethyl-aMT Concentration) x 100.

Conclusion

While 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine HCl shares the critical alpha-methylamine pharmacophore with traditional amphetamines, its bulky N-ethyl indole core significantly mitigates cross-reactivity in highly specific monoclonal assays like EMIT II Plus. However, in sensitive polyclonal platforms such as Direct ELISA, it retains enough structural homology to trigger false positives at high physiological concentrations. Toxicologists must pair presumptive screens with mass spectrometry to definitively rule out tryptamine interference.

References

  • Comprehensive Forensic Toxicological Analysis of Designer Drugs. National Institute of Justice.
  • Cross-reactivity studies and predictive modeling of "Bath Salts" and other amphetamine-type stimulants with amphetamine screening immunoassays. Clinical Toxicology.
  • Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine. Journal of Analytical Toxicology.
  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology.

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride

This document provides a detailed protocol for the safe and compliant disposal of 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride. As a substituted indole, this compound belongs to a class of molecules with signifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride. As a substituted indole, this compound belongs to a class of molecules with significant biological activity, demanding rigorous handling and disposal procedures to ensure personnel safety and environmental protection.[1][2][3] This guide is intended for researchers, scientists, and laboratory professionals engaged in drug development and chemical research. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system of laboratory practice.

Core Principles: Hazard Assessment and Pre-Disposal Planning

Before any disposal process begins, a thorough understanding of the compound's characteristics and the associated risks is paramount. While specific toxicity data for this exact molecule may be limited, its structure as an amine hydrochloride warrants a cautious approach based on similar chemical classes.

1.1. Inherent Chemical Hazards & Required PPE

  • Chemical Classification: 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride is an amine salt. Amine hydrochlorides can be skin and eye irritants.[4][5][6] Inhalation of dust should be avoided.

  • Incompatibilities: As a fundamental laboratory practice, chemical waste streams must be segregated.[7] This compound must not be mixed with:

    • Strong Oxidizing Agents: To prevent vigorous and potentially hazardous reactions.[4]

    • Strong Bases (e.g., Sodium Hydroxide): Contact with strong bases will neutralize the hydrochloride salt, liberating the free amine, which may have different physical properties and hazards.

    • Strong Acids: While it is a salt of a strong acid (HCl), mixing with other strong acids is poor practice and should be avoided.

Personal Protective Equipment (PPE): All handling and disposal operations require a baseline of protective equipment to prevent exposure.[4][8]

  • Eye Protection: ANSI-rated safety glasses or chemical splash goggles.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: If there is a risk of generating dust, handling should occur in a chemical fume hood or while wearing a NIOSH-approved respirator.

Disposal Protocols: A Step-by-Step Methodology

The appropriate disposal route is dictated by the form of the waste—whether it is the pure compound, contaminated labware, or a dilute solution. The primary and most definitive directive is to consult a licensed professional waste disposal service and adhere to all federal, state, and local environmental regulations.[4][8][9]

Protocol A: Disposal of Unused or Expired Solid Compound

This protocol applies to the bulk chemical in its original container or as a synthesized solid.

  • Do Not Attempt to Neutralize or Dispose via Drain: Never dispose of the solid chemical down the sink or attempt to neutralize it without explicit guidance from your institution's Environmental Health & Safety (EHS) office.[10]

  • Secure and Label Container: Ensure the compound is in a well-sealed, clearly labeled container. If not in its original packaging, use a compatible container and attach a hazardous waste label detailing the full chemical name and approximate quantity.

  • Contact EHS/Hazardous Waste Coordinator: Arrange for a pickup through your institution's established hazardous waste management program.[11][12]

  • Recommended Final Disposal Method: The universally accepted and safest method for this class of organic compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber .[8] This process ensures the complete thermal destruction of the molecule into simpler, less harmful components, preventing its release into the environment.

Protocol B: Decontamination of Glassware and Equipment

Glassware and equipment that have come into direct contact with the compound must be thoroughly decontaminated before re-entering general laboratory use.

  • Initial Solvent Rinse: In a chemical fume hood, perform a triple rinse of the contaminated glassware with a suitable organic solvent, such as methanol or acetone.[13]

  • Collect Rinsate: This rinsate is now considered hazardous waste. It must be collected in a designated, properly labeled hazardous waste container for non-halogenated solvents.[7] Do not mix this waste stream with other incompatible wastes.

  • Standard Washing Procedure: After the solvent rinse, the glassware can be cleaned using standard laboratory procedures, such as scrubbing with a laboratory detergent (e.g., Alconox) in hot water, followed by multiple rinses with tap water and a final rinse with deionized water.[14][15]

  • Drying: Allow glassware to air-dry on a rack or in a drying oven.[13]

Protocol C: Disposal of Contaminated Consumables

This includes items like gloves, weigh paper, pipette tips, and paper towels used for cleaning minor spills.

  • Segregation: Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container (often a lined cardboard box or a dedicated plastic drum).

  • Containment: Ensure the container is kept closed when not in use.

  • Disposal: When the container is full, arrange for pickup through your institutional EHS office for disposal, which will typically be via incineration.

Summary of Disposal and Safety Parameters

The following table provides a quick-reference summary for handling the disposal of 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride waste streams.

Waste StreamContainer TypePrimary Disposal MethodKey Safety Precautions
Pure Solid Compound Original or compatible, sealed, labeled waste containerHigh-Temperature Incineration via Licensed Vendor[8]Handle in a well-ventilated area or fume hood. Wear all required PPE.
Contaminated Solvents (Rinsate) Labeled, sealed solvent waste container (non-halogenated)Incineration or Solvent Recycling via Licensed VendorSegregate from incompatible waste streams (acids, bases, oxidizers).[7]
Contaminated Solid Waste Labeled solid waste container (e.g., lined box)High-Temperature Incineration via Licensed VendorKeep container closed. Do not overfill.
Contaminated Glassware N/ADecontaminate via solvent rinse before standard washing.[13][14]Perform solvent rinse in a fume hood. Collect all rinsate as hazardous waste.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal route of waste generated from working with 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride.

G Disposal Decision Workflow for 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine HCl Start Waste Generation Point WasteType Identify Waste Type Start->WasteType PureChem Unused/Expired Solid Chemical WasteType->PureChem  Solid Compound SolidWaste Contaminated Consumables (Gloves, Wipes, etc.) WasteType->SolidWaste Solid Consumables   Glassware Contaminated Glassware / Equipment WasteType->Glassware Glassware Container1 Package in Original or Clearly Labeled Waste Container PureChem->Container1 Container2 Collect in Designated Solid Hazardous Waste Bin SolidWaste->Container2 Decon Perform Triple Rinse with Appropriate Solvent in Fume Hood Glassware->Decon EHS_Pickup Arrange Pickup via Institutional EHS/Waste Management Container1->EHS_Pickup Container2->EHS_Pickup CollectRinsate Collect Rinsate in Labeled Non-Halogenated Solvent Waste Decon->CollectRinsate WashGlass Proceed to Standard Glassware Washing Protocol Decon->WashGlass CollectRinsate->EHS_Pickup

Caption: Decision workflow for segregating and disposing of different waste streams.

Regulatory Compliance

All disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16] Academic and research laboratories may operate under specific regulations, such as Subpart K of 40 CFR part 262, which provides alternative standards for managing hazardous waste in laboratories.[17] It is the responsibility of the Principal Investigator and all laboratory personnel to be aware of and compliant with both national and institutional policies.[11]

References

  • Safety Data Sheet. (2025, September 19). ACGIH.
  • Safety Data Sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.Enamine.
  • Safety Data Sheet.KISHIDA CHEMICAL CO., LTD.
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • MSU_MSMC_001 Cleaning of Glassware. (2019, March 26). RTSF. Retrieved from [Link]

  • Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents. PMC. Retrieved from [Link]

  • Biosynthetic logic of indole alkaloids has inspired chemical... ResearchGate. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • Hazardous Waste. (2026, February 12). US EPA. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. Clarkson University. Retrieved from [Link]

  • TID 016 - Glassware Cleaning for Method 23 (pdf). EPA. Retrieved from [Link]

  • GMP 7 Cleaning Glassware. NIST. Retrieved from [Link]

  • SOP for Glassware Washing. Pharmaguideline. Retrieved from [Link]

  • Cleaning procedure for glassware used in the analysis of nitrosamines for LC-MS/MS. (2025, May 15). LC-MS/MS Community. Retrieved from [Link]

  • Safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.Enamine.
  • Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. (2020, August 17). MDPI. Retrieved from [Link]

  • Alkaloids as Photosensitisers for the Inactivation of Bacteria. (2021, December 8). MDPI. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. (2025, December 22). Oakland University. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. Retrieved from [Link]

  • The Hazardous Substances and Waste Dangerous Goods Regulations. Government of Saskatchewan. Retrieved from [Link]

  • Management of Hazardous Waste Pharmaceuticals. (2026, January 22). US EPA. Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA. Retrieved from [Link]

  • Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. PMC. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.